GNF-5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-6-4-15(5-7-16)27-18-11-17(25-12-26-18)13-2-1-3-14(10-13)19(29)24-8-9-28/h1-7,10-12,28H,8-9H2,(H,24,29)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQUYGWWHIHOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCO)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778277-15-9 | |
| Record name | GNF-5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778277159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 778277-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GNF-5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZUA56XMQQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide (GNF-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide, also known as GNF-5, is a selective, non-ATP competitive, allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2] The emergence of resistance to ATP-competitive tyrosine kinase inhibitors in the treatment of Chronic Myeloid Leukemia (CML) has driven the development of alternative therapeutic strategies. This compound represents a significant advancement in this area by targeting a distinct regulatory site on the Abl kinase domain, the myristate-binding pocket.[1][3] This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on downstream signaling pathways, and relevant experimental data and protocols.
Core Mechanism of Action: Allosteric Inhibition of Bcr-Abl
This compound exerts its inhibitory effect on the Bcr-Abl oncoprotein through a novel allosteric mechanism. Unlike traditional tyrosine kinase inhibitors that compete with ATP for binding at the catalytic site, this compound binds to the myristate-binding pocket located at the C-terminus of the Abl kinase domain.[4][5] This binding event induces a conformational change in the kinase domain, stabilizing an inactive state and preventing the kinase from adopting its active conformation, thereby inhibiting its catalytic activity.[1][4]
The structural basis for this allosteric inhibition has been elucidated through various studies, including X-ray crystallography and NMR spectroscopy.[3][6] this compound, and its analog GNF-2, bind within the hydrophobic myristate pocket, with the trifluoromethoxy group deeply buried.[5] This interaction is crucial for inducing the conformational changes that are transmitted to the ATP-binding site, ultimately leading to the inhibition of kinase function.[6]
Quantitative Data
The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of Abl Kinase by this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Wild-type Abl | ATP/NADH-coupled assay | 220 | [2] |
| T315I mutant Bcr-Abl | In combination with Nilotinib | Additive inhibitory activity | [2][6] |
Table 2: Cellular Activity of this compound
| Cell Line | Target | Assay Type | EC50 (nM) | Reference |
| Ba/F3 p210 (wild-type Bcr-Abl) | Cell Proliferation | CellTiter-Glo | 430 | [2] |
| Ba/F3 p210 E255K mutant | Cell Proliferation | CellTiter-Glo | 580 | [2] |
| SK-HEP1 (Hepatocellular Carcinoma) | Cell Growth | Not specified | Significant inhibition | [7] |
| HepG2 (Hepatocellular Carcinoma) | Cell Growth | Not specified | Significant inhibition | [8] |
Signaling Pathways
This compound's inhibition of Bcr-Abl kinase activity leads to the modulation of several downstream signaling pathways critical for cell proliferation, survival, and transformation.
Bcr-Abl Downstream Signaling
Bcr-Abl is a constitutively active tyrosine kinase that activates a multitude of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways promote uncontrolled cell growth and inhibit apoptosis. By inhibiting Bcr-Abl, this compound effectively dampens these pro-survival signals.
Caption: this compound allosterically inhibits Bcr-Abl, blocking downstream pro-survival signaling.
Skp2/p27/p21 Pathway
This compound has been shown to affect the Skp2/p27/p21 cell cycle regulatory pathway. Bcr-Abl can upregulate S-phase kinase-associated protein 2 (Skp2), an oncoprotein that promotes the degradation of the tumor suppressors p27 and p21. By inhibiting Bcr-Abl, this compound leads to the downregulation of Skp2, resulting in the stabilization and accumulation of p27 and p21. This, in turn, leads to cell cycle arrest, primarily at the G0/G1 phase.[7][8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pnas.org [pnas.org]
- 4. Allosteric BCR-ABL inhibitors in Philadelphia chromosome-positive acute lymphoblastic leukemia: novel opportunities for drug combinations to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-growth Effects of Imatinib and GNF5 via Regulation of Skp2 in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
GNF-5 selective kinase inhibitor profile
An In-Depth Technical Guide to the Selective Kinase Inhibitor Profile of GNF-5
Introduction
This compound is a selective, allosteric inhibitor of the Bcr-Abl tyrosine kinase, a fusion protein central to the pathogenesis of Chronic Myeloid Leukemia (CML).[1][2][3] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), this compound operates through a non-ATP competitive mechanism.[4] It binds to the myristate-binding pocket on the C-terminal lobe of the Abl kinase domain.[4][5] This binding induces a conformational change that mimics the autoinhibitory state of the native c-Abl protein, thereby locking the kinase in an inactive state.[6] This unique mechanism of action confers high selectivity for Abl kinase and provides a strategy to overcome resistance to ATP-site inhibitors, particularly when used in combination therapies.[1][4]
Quantitative Inhibitor Profile
The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity against wild-type Bcr-Abl and clinically relevant mutants.
Table 1: Biochemical and Cellular Potency of this compound
| Target | Assay Type | Potency Metric | Value | Reference |
| Wild-type Bcr-Abl | Biochemical Kinase Assay | IC50 | 220 nM | [1][2][3] |
| Wild-type Bcr-Abl transformed Ba/F3 cells | Cellular Proliferation Assay | EC50 | 430 nM | [2] |
| E255K mutant Bcr-Abl transformed Ba/F3 cells | Cellular Proliferation Assay | EC50 | 580 nM | [2] |
| Myristate site mutant E505K | Biochemical Kinase Assay | IC50 | > 10 µM | [4][7] |
| T315I mutant Bcr-Abl | Biochemical Kinase Assay | IC50 | > 10 µM (when used alone) | [4] |
Note: The T315I "gatekeeper" mutation confers resistance to most ATP-competitive inhibitors. While this compound alone is not potent against this mutant, it displays additive or synergistic inhibitory activity when combined with ATP-site inhibitors like nilotinib.[1][4][5]
Mechanism of Action and Bcr-Abl Signaling
This compound functions by allosterically inhibiting the Bcr-Abl kinase. The following diagram illustrates its mechanism.
Caption: Mechanism of allosteric inhibition by this compound.
Bcr-Abl is a constitutively active kinase that drives CML by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival.[8][9]
Caption: Simplified Bcr-Abl downstream signaling pathways.
Experimental Protocols
The characterization of this compound involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the Abl kinase.
-
Principle: An ATP/NADH-coupled assay is frequently used.[2] The rate of ATP consumption by the kinase is coupled to the oxidation of NADH to NAD+, which can be measured by a decrease in absorbance at 340 nm.
-
Methodology:
-
Reagents: Recombinant Abl kinase enzyme, a specific peptide substrate, ATP, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.
-
Procedure:
-
The Abl kinase is incubated with varying concentrations of this compound in a 96-well plate.[2]
-
The kinase reaction is initiated by adding the peptide substrate and ATP.
-
The coupled enzymatic reactions proceed, and the rate of NADH oxidation is monitored spectrophotometrically by measuring absorbance at 340 nm over time.[2]
-
-
Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The data are then plotted as percent inhibition versus log inhibitor concentration, and the IC50 value is determined using a non-linear regression model.
-
Cellular Proliferation Assay (EC50 Determination)
This assay measures the effect of this compound on the proliferation of cancer cells whose growth is dependent on Bcr-Abl activity.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[2] It quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Methodology:
-
Cell Line: Murine hematopoietic Ba/F3 cells engineered to express human Bcr-Abl are used. These cells are dependent on Bcr-Abl activity for their proliferation and survival.[2]
-
Procedure:
-
Cells are seeded in 96-well plates and treated with a serial dilution of this compound.
-
The plates are incubated for a set period, typically 48 hours.[2]
-
The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
-
Data Analysis: Luminescence is measured using a plate reader. The data are normalized to untreated controls, and the EC50 value is calculated by fitting the dose-response curve.
-
Inhibitor Evaluation Workflow
The development and characterization of a kinase inhibitor like this compound follows a logical progression from initial screening to in vivo validation.
Caption: General experimental workflow for kinase inhibitor profiling.
Selectivity and Resistance Profile
This compound is highly selective for Bcr-Abl. Its allosteric mechanism, targeting the myristate-binding pocket, contributes to this specificity, as this site is not conserved across the broader kinome, unlike the highly conserved ATP-binding pocket.[4][6] This contrasts with many ATP-competitive inhibitors, which can have more off-target effects.[10]
While this compound is not effective as a monotherapy against the T315I mutation, its true therapeutic potential is realized in combination with ATP-competitive inhibitors.[4] This combination can suppress the emergence of resistance mutations and effectively inhibit recalcitrant mutants like T315I, demonstrating a powerful strategy to overcome drug resistance in CML.[1][4]
References
- 1. xcessbio.com [xcessbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. labshake.com [labshake.com]
- 4. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Unveiling the Molecular Target of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the biological targets of the compound N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide, commonly known as GNF-5. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the compound's mechanism of action, quantitative pharmacological data, and associated experimental protocols.
Primary Biological Target: Allosteric Inhibition of Bcr-Abl Kinase
Extensive research has identified the primary biological target of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide as the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase , and its oncogenic fusion protein, Bcr-Abl . This compound acts as a selective, allosteric inhibitor, binding to the myristate-binding pocket of the Abl kinase domain. This unique mechanism of action distinguishes it from traditional ATP-competitive kinase inhibitors.
Quantitative Pharmacological Data
The inhibitory activity of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Parameter | Target/Cell Line | Value |
| IC50 | Wild-type Bcr-Abl Kinase | 220 nM |
| EC50 | Ba/F3 cells transformed with wild-type Bcr-Abl | 430 nM |
| EC50 | Ba/F3 cells transformed with E255K mutant Bcr-Abl | 580 nM |
Experimental Protocols
Abl Kinase Inhibition Assay (Pyruvate Kinase/Lactate Dehydrogenase-Coupled Assay)
The determination of the in vitro inhibitory activity of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide against Bcr-Abl kinase is performed using a continuous spectrophotometric, enzyme-coupled assay.
Principle: The phosphorylation of a substrate peptide by Abl kinase consumes ATP, generating ADP. Pyruvate kinase then catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, regenerating ATP and producing pyruvate. Subsequently, lactate dehydrogenase reduces pyruvate to lactate, a process that involves the oxidation of NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the Abl kinase activity.
Materials and Reagents:
-
Recombinant Bcr-Abl kinase
-
Abl-specific peptide substrate (e.g., EAIYAAPFAKKK)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl2)
-
N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PEP, PK, LDH, NADH, and the Abl peptide substrate in a 96-well plate.
-
Add varying concentrations of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding Bcr-Abl kinase to the wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 20 seconds) using a microplate reader.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Determine the percent inhibition for each concentration of the compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathway of Bcr-Abl and its Inhibition
Caption: Allosteric inhibition of the Bcr-Abl signaling cascade.
Experimental Workflow for Abl Kinase Inhibition Assay
Caption: Workflow for the pyruvate kinase/lactate dehydrogenase-coupled Abl kinase inhibition assay.
GNF-5 in Chronic Myelogenous Leukemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Myelogenous Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active Bcr-Abl tyrosine kinase, a product of the Philadelphia chromosome. While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance, particularly the T315I mutation, necessitates the development of novel therapeutic strategies. GNF-5 is a pioneering allosteric inhibitor of Bcr-Abl that offers a distinct mechanism of action by binding to the myristate-binding pocket of the Abl kinase domain. This binding induces a conformational change that inactivates the kinase, providing a therapeutic avenue to overcome resistance to traditional TKIs. This document provides an in-depth technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its investigation in CML research.
Mechanism of Action: Allosteric Inhibition of Bcr-Abl
This compound represents a significant advancement in targeting the Bcr-Abl oncoprotein. Unlike first and second-generation TKIs that compete with ATP for binding at the kinase's active site, this compound is a non-ATP competitive inhibitor.[1] It selectively binds to the myristoyl pocket on the C-terminal lobe of the Abl kinase domain.[2][3] This binding event induces and stabilizes an inactive conformation of the kinase, effectively shutting down its catalytic activity. This allosteric mechanism is crucial for its activity against certain TKI-resistant mutants. While this compound alone is not effective against the T315I "gatekeeper" mutation, it demonstrates synergistic activity when combined with ATP-competitive inhibitors like nilotinib, leading to the suppression of T315I Bcr-Abl activity.[2][4]
Signaling Pathway Diagram
References
An In-depth Technical Guide to N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide (GNF-5) for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide, hereinafter referred to as GNF-5, is a potent and selective allosteric inhibitor of the Bcr-Abl tyrosine kinase. Initially investigated under different contexts, its primary and most well-characterized mechanism of action is the non-ATP-competitive inhibition of Bcr-Abl, a fusion protein central to the pathogenesis of Chronic Myelogenous Leukemia (CML). This guide provides a comprehensive overview of this compound's activity in cancer cell lines, detailing its mechanism of action, quantitative data on its efficacy, and protocols for relevant in vitro studies.
Mechanism of Action
This compound exerts its inhibitory effect on Bcr-Abl through a unique allosteric mechanism. It binds to the myristate-binding pocket of the Abl kinase domain.[1][2] This binding event induces a conformational change in the ATP-binding site, rendering the kinase inactive.[2] This is in contrast to traditional ATP-competitive inhibitors that directly compete with ATP for binding.
The downstream signaling cascade of this compound inhibition involves the modulation of key cell cycle regulatory proteins. Specifically, treatment with this compound has been shown to downregulate the S-phase kinase-associated protein 2 (Skp2).[3][4] Skp2 is an E3 ubiquitin ligase that targets the cyclin-dependent kinase inhibitors p21 and p27 for degradation.[4][5] By inhibiting Skp2, this compound leads to the accumulation of p21 and p27, which in turn induces a cell cycle arrest at the G0/G1 phase.[3][6]
Quantitative Data: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines, primarily those expressing the Bcr-Abl fusion protein. The following table summarizes the key quantitative data.
| Cell Line | Target | Parameter | Value | Reference |
| Ba/F3 | Wild-type Bcr-Abl | EC50 | 430 nM | [7] |
| Ba/F3 | E255K mutant Bcr-Abl | EC50 | 580 nM | [7] |
| Ba/F3 | E255V mutant Bcr-Abl | IC50 | 0.38 µM | [1] |
| Ba/F3 | T315I mutant Bcr-Abl | IC50 | 5 µM | [1] |
| HepG2 | - | Concentration for growth inhibition | 20 µM | [3] |
| Recombinant | Wild-type Abl Kinase | IC50 | 220 nM | [1][2][7][8] |
Signaling Pathway
The signaling pathway affected by this compound is centered on the inhibition of the Bcr-Abl kinase and the subsequent stabilization of cell cycle inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on cancer cell lines.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for a 96-well plate format to determine the IC50 or EC50 of this compound.
Materials:
-
Cancer cell line of interest (e.g., HepG2, Ba/F3)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50/EC50 value.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 10-14 days, changing the medium with fresh this compound every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound on a cancer cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to [mdpi.com]
- 4. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interaction of SKP2 with p27 enhances the progression and stemness of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Allosteric Interactions between the Myristate- and ATP-Site of the Abl Kinase - PMC [pmc.ncbi.nlm.nih.gov]
GNF-5: A Technical Guide to an Allosteric Probe of Bcr-Abl Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GNF-5, a pivotal chemical probe for investigating the signaling of the Bcr-Abl fusion protein, a key driver of chronic myeloid leukemia (CML). This compound serves as a critical tool for understanding the nuances of Bcr-Abl kinase regulation and for the development of novel therapeutic strategies.
Introduction to this compound
This compound is a selective, non-ATP-competitive allosteric inhibitor of the Bcr-Abl kinase.[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the ATP-binding site, this compound binds to the myristate-binding pocket of the Abl kinase domain.[3] This unique mechanism of action leads to a conformational change in the enzyme, locking it in an inactive state. While its potency as a single agent is modest, this compound exhibits significant synergistic effects when used in combination with ATP-competitive inhibitors, such as imatinib and nilotinib.[1][2] This combination is particularly effective against the notoriously resistant T315I "gatekeeper" mutation, a common cause of treatment failure in CML.[2][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory and antiproliferative activities.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Notes |
| Wild-type Abl | Biochemical (Kinase Assay) | 220 | Non-ATP competitive inhibition.[2][5][6] |
| Myristate site mutant E505K | Biochemical (Kinase Assay) | >10,000 | Demonstrates specificity for the myristate-binding pocket.[7] |
Table 2: Cellular Antiproliferative Activity of this compound
| Cell Line/Genotype | Assay Type | EC50 (nM) | Notes |
| Ba/F3 p210 (wild-type Bcr-Abl) | Cell Viability | 430 | [1] |
| Ba/F3 p210 E255K mutant | Cell Viability | 580 | [1] |
| K562 (Bcr-Abl positive) | Cell Viability | ~1000 | [8] |
| KU812 (Bcr-Abl positive) | Cell Viability | ~1000 | [8] |
| KCL22 (Bcr-Abl positive) | Cell Viability | ~1000 | [8] |
Table 3: In Vivo Efficacy of this compound
| Model | Dosing | Outcome |
| Murine xenograft (p210 Bcr-Abl Ba/F3) | 50-100 mg/kg, twice daily (oral) | Efficacious in reducing tumor burden, though relapses were observed.[7] |
| Murine bone marrow transplantation (T315I Bcr-Abl) | 75 mg/kg this compound with nilotinib | Combination therapy led to complete disease remission and improved survival.[2][4] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound as a Bcr-Abl probe are provided below.
Bcr-Abl Kinase Assay (ATP/NADH-Coupled Assay)
This assay determines the initial velocity of Abl tyrosine kinase-catalyzed peptide phosphorylation by measuring the decrease in NADH absorbance.
Principle: The production of ADP during the kinase reaction is coupled to the oxidation of NADH to NAD+ through the sequential action of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified Bcr-Abl kinase domain
-
Abl peptide substrate (e.g., EAIYAAPFAKKK)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2
-
This compound (or other inhibitors) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in a 96-well plate containing Assay Buffer, PEP, PK, LDH, and NADH.
-
Add the Abl peptide substrate and the purified Bcr-Abl kinase domain.
-
Add this compound at various concentrations (or a fixed concentration for single-point inhibition). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Initiate the reaction by adding a final concentration of ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a set period.
-
The initial velocity of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the number of viable cells.
Materials:
-
Bcr-Abl expressing cell lines (e.g., Ba/F3-p210, K562)
-
Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound dissolved in DMSO
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the Bcr-Abl expressing cells into opaque-walled multiwell plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add the CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the EC50 value.
Western Blotting for Bcr-Abl Downstream Signaling
This technique is used to assess the phosphorylation status of Bcr-Abl substrates, such as CrkL and STAT5, as a measure of Bcr-Abl kinase activity within the cell.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.
Materials:
-
Bcr-Abl expressing cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-CrkL (Tyr207), anti-CrkL, anti-phospho-STAT5, anti-STAT5)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat Bcr-Abl expressing cells with this compound at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-CrkL) or a housekeeping protein (e.g., GAPDH).
Visualizations
The following diagrams illustrate the key pathways and workflows associated with this compound and Bcr-Abl signaling.
Caption: Simplified Bcr-Abl signaling pathway and points of inhibition.
Caption: Experimental workflow for the evaluation of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promega.com [promega.com]
The Discovery and Synthesis of GNF-5: An Allosteric Approach to Bcr-Abl Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-5 is a potent and selective allosteric inhibitor of the Bcr-Abl kinase, a key driver in Chronic Myeloid Leukemia (CML).[1][2][3][4] This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for key biological assays and presents quantitative data on its inhibitory activity. Furthermore, this guide illustrates the Bcr-Abl signaling pathway and the experimental workflows using detailed diagrams to facilitate a deeper understanding of this compound's role in cancer research and drug development.
Introduction: The Emergence of an Allosteric Inhibitor
The landscape of CML treatment was revolutionized by the advent of ATP-competitive tyrosine kinase inhibitors (TKIs) targeting the Bcr-Abl oncoprotein. However, the emergence of resistance, particularly the formidable T315I "gatekeeper" mutation, necessitated the exploration of novel inhibitory mechanisms. This compound emerged from these efforts as a second-generation allosteric inhibitor, building upon the scaffold of its predecessor, GNF-2.[5] Unlike traditional TKIs that bind to the highly conserved ATP-binding site, this compound targets the myristoyl-binding pocket of the Abl kinase domain. This unique mechanism of action allows this compound to overcome resistance to ATP-competitive inhibitors when used in combination therapy.[1][6] this compound, an N-hydroxyethyl carboxamide analog of GNF-2, was specifically designed to improve pharmacokinetic properties, making it a more viable candidate for in vivo studies and potential therapeutic applications.[7]
Mechanism of Action: Targeting the Myristoyl Pocket
This compound functions as a non-ATP-competitive inhibitor of Bcr-Abl.[4] It selectively binds to the myristoyl-binding pocket located at the C-terminal lobe of the Abl kinase domain. In the native c-Abl protein, the binding of myristate to this pocket induces and stabilizes a closed, inactive conformation of the kinase. The Bcr-Abl fusion protein lacks this N-terminal myristoyl group, leading to a constitutively active kinase. This compound mimics the action of myristate, binding to this pocket and inducing a conformational change that allosterically inhibits the kinase activity of Bcr-Abl.[6] This allosteric modulation has been shown to be effective against wild-type Bcr-Abl and, significantly, displays synergistic activity with ATP-competitive inhibitors like imatinib and nilotinib in targeting the T315I mutant.[1][5]
Bcr-Abl Signaling Pathway and this compound Inhibition
Synthesis of this compound
This compound, with the chemical name N-(2-hydroxyethyl)-3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide, is synthesized through a multi-step process. The core of the synthesis involves a Suzuki coupling reaction to form the central bi-aryl structure, followed by an amide coupling to introduce the N-hydroxyethyl benzamide side chain.
Synthetic Scheme
A plausible synthetic route for this compound is outlined below. This is a representative scheme based on common organic synthesis methodologies for similar compounds.
Experimental Protocol (Representative)
Step 1: Synthesis of 3-(6-chloropyrimidin-4-yl)benzoic acid
-
To a solution of 3-bromobenzoic acid and 4,6-dichloropyrimidine in a suitable solvent system (e.g., dioxane/water), a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) are added.
-
The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).
-
After cooling, the mixture is acidified, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the crude product, which is then purified by column chromatography or recrystallization.
Step 2: Synthesis of 3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzoic acid
-
3-(6-chloropyrimidin-4-yl)benzoic acid and 4-(trifluoromethoxy)aniline are dissolved in a suitable solvent (e.g., ethanol).
-
A base (e.g., DIEA) is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified to give the desired product.
Step 3: Synthesis of this compound (N-(2-hydroxyethyl)-3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide)
-
To a solution of 3-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzoic acid in an appropriate solvent (e.g., DMF), a coupling agent (e.g., HATU or EDC/HOBt) and a base (e.g., DIPEA) are added.
-
2-aminoethanol is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion.
-
The final product, this compound, is isolated and purified using standard techniques such as column chromatography.
Biological Activity and Data Presentation
The biological activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | This compound IC50 (nM) |
| Wild-type Abl | 220[1][2][3][4] |
| E505K mutant Abl | >10,000[7] |
Table 2: Cellular Antiproliferative Activity
| Cell Line | This compound EC50 (nM) |
| Ba/F3 p210 (wild-type Bcr-Abl) | 430[2] |
| Ba/F3 p210 E255K | 580[2] |
Experimental Protocols
ATP/NADH-Coupled Abl Kinase Assay
This assay determines the initial velocity of Abl tyrosine kinase-catalyzed peptide phosphorylation by coupling the production of ADP to the oxidation of NADH.
Workflow Diagram
Protocol
-
Reaction Mixture Preparation : A reaction mixture is prepared containing 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2, 2 mM phosphoenolpyruvate (PEP), pyruvate kinase/lactic dehydrogenase (PK/LDH) enzymes, 160 µM NADH, and 20 µg of the Abl peptide substrate (EAIYAAPFAKKK).[2]
-
Inhibitor Addition : this compound, at varying concentrations, is added to the wells of a 96-well plate containing the reaction mixture.
-
Enzyme Addition : 0.16 µM of Abl kinase is added to each well.
-
Reaction Initiation : The reaction is initiated by the addition of ATP.
-
Data Acquisition : The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored every 20 seconds using a microplate reader.
-
Data Analysis : The initial velocity of the reaction is calculated from the linear phase of the absorbance curve. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Ba/F3 Cell Proliferation Assay
This assay measures the antiproliferative effect of this compound on murine Ba/F3 hematopoietic cells that are rendered IL-3 independent by the expression of the Bcr-Abl oncoprotein.
Workflow Diagram
Protocol
-
Cell Culture : Ba/F3 cells expressing Bcr-Abl (p210) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% L-glutamine at 37°C in a 5% CO2 incubator.[2]
-
Cell Seeding : Cells are seeded into 96-well plates at an appropriate density.
-
Compound Addition : A serial dilution of this compound is added to the wells.
-
Incubation : The plates are incubated for 48 hours.
-
Viability Assessment : Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis : The luminescence signal is read using a microplate reader. EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion
This compound represents a significant advancement in the development of Bcr-Abl inhibitors. Its unique allosteric mechanism of action provides a powerful tool to combat resistance to traditional ATP-competitive TKIs. The detailed methodologies and data presented in this guide offer a valuable resource for researchers in the fields of oncology, drug discovery, and chemical biology, facilitating further investigation into the therapeutic potential of allosteric inhibitors. The continued exploration of compounds like this compound holds promise for the development of more effective and durable treatments for CML and other malignancies driven by aberrant kinase activity.
References
- 1. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
In vitro characterization of GNF-5
An In-Depth Technical Guide to the In Vitro Characterization of GNF-5
Introduction
This compound is a selective, orally active, and non-ATP competitive allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2][3] It is an analog of GNF-2, with a modification of an N-hydroxyethyl carboxamide group that provides it with a longer half-life.[2] this compound specifically binds to the myristate-binding pocket in the C-terminal lobe of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[4][5] This allosteric mechanism of action makes this compound a valuable tool for studying Bcr-Abl signaling and a potential therapeutic agent, particularly in combination with ATP-competitive inhibitors to overcome drug resistance.[4][6] Dysregulated Abelson (ABL) kinase activity is implicated in the pathogenesis of several diseases, most notably Chronic Myeloid Leukemia (CML).[7]
Biochemical and Cellular Activity
This compound has been demonstrated to inhibit the kinase activity of wild-type Bcr-Abl and shows efficacy against certain imatinib-resistant mutants. Its inhibitory activity has been quantified through various biochemical and cellular assays.
Data Presentation
Table 1: Biochemical Inhibition of Abl Kinase by this compound
| Target | Inhibitor | IC50 (µM) | Notes |
| Wild-type Abl | This compound | 0.22 | Non-ATP competitive inhibition.[2][8] |
| Myristate site mutant E505K | This compound | >10 | Demonstrates binding to the myristate site.[4][8] |
| T315I mutant | This compound | >10 | Ineffective as a single agent.[4] |
| Wild-type Abl | Nilotinib | - | - |
| T315I mutant | Nilotinib | 1.42 ± 0.3 | Weak activity.[4] |
| Myristate site mutant E505K | Nilotinib | 0.20 ± 0.01 | - |
| Wild-type Abl | Imatinib | - | - |
| Myristate site mutant E505K | Imatinib | 0.22 ± 0.03 | - |
Table 2: Cellular Activity of this compound
| Cell Line | Target | Assay | EC50/IC50 (µM) | Notes |
| Ba/F3 p210 wt-Bcr-Abl | Wild-type Bcr-Abl | Proliferation | EC50: 0.43 | - |
| Ba/F3 p210 E255K | E255K mutant Bcr-Abl | Proliferation | EC50: 0.58 | - |
| Ba/F3 E255V | E255V mutant | Proliferation | IC50: 0.38 | 12-day incubation.[2] |
| Ba/F3 T315I | T315I mutant | Proliferation | IC50: 5 | 12-day incubation.[2] |
| K562 | Bcr-Abl | Proliferation | IC50: ~1.5 (48h) | - |
| KU812 | Bcr-Abl | Proliferation | IC50: ~1 (48h) | - |
| KCL22 | Bcr-Abl | Proliferation | IC50: ~0.5 (48h) | - |
Signaling Pathways and Mechanism of Action
This compound functions as an allosteric inhibitor by binding to the myristate-binding pocket of the Abl kinase domain.[3] This binding event induces a conformational change that stabilizes the inactive state of the kinase, thereby inhibiting its catalytic activity.[5] This is distinct from ATP-competitive inhibitors like imatinib and nilotinib, which bind to the ATP-binding site. A significant finding is the synergistic effect observed when this compound is combined with ATP-site inhibitors.[4] This combination has been shown to be effective against the highly resistant T315I "gatekeeper" mutation, which is impervious to many ATP-competitive inhibitors.[4] The binding of this compound to the myristate pocket is thought to induce a dynamic conformation near the T315 residue, allowing ATP-competitive inhibitors to bind despite the bulky isoleucine substitution.[5]
Caption: Bcr-Abl signaling pathway and points of inhibition.
Experimental Protocols
Abl Kinase Assay (Biochemical)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against Abl kinase.
Caption: Workflow for an ATP/NADH-coupled Abl kinase assay.
Detailed Methodology:
An ATP/NADH-coupled assay system is utilized to measure the initial velocity of Abl tyrosine kinase-catalyzed peptide phosphorylation.[1]
-
Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate containing 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2, 2 mM PEP (phosphoenolpyruvate), 160 µM NADH, 20 µg of Abl peptide substrate (e.g., EAIYAAPFAKKK), and a pyruvate kinase/lactic dehydrogenase (PK/LDH) enzyme mix.[1]
-
Inhibitor Addition: Add this compound at various concentrations to the wells.
-
Enzyme Addition: Add 0.16 µM of Abl kinase to the mixture.[1]
-
Reaction Initiation: Start the reaction by adding ATP.
-
Data Collection: Monitor the decrease in absorbance at 340 nm every 20 seconds using a microplate reader. The rate of NADH oxidation is directly proportional to the rate of ADP formation, and thus to the kinase activity.[1]
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (Cellular)
This protocol is used to assess the effect of this compound on the proliferation of Bcr-Abl-dependent cell lines.
Caption: Workflow for a cell proliferation/viability assay.
Detailed Methodology:
-
Cell Culture: Culture Ba/F3 cells expressing wild-type or mutant Bcr-Abl in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% L-glutamine at 37°C in a 5% CO2 incubator.[1]
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.2, 0.8, and 1.6 µM).[8]
-
Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Measurement: Measure the luminescent signal using a microplate reader.
-
Data Analysis: Normalize the data to untreated controls and plot the results to determine the EC50 value, the concentration at which this compound inhibits cell proliferation by 50%.
Conclusion
This compound is a well-characterized allosteric inhibitor of Bcr-Abl. Its unique non-ATP competitive mechanism of action, binding to the myristate pocket, provides a distinct advantage, particularly when used in combination with traditional ATP-site inhibitors to combat resistance. The biochemical and cellular data consistently demonstrate its potency against wild-type Bcr-Abl and its synergistic activity against resistant mutants like T315I when combined with other inhibitors. The detailed experimental protocols provide a foundation for further investigation and characterization of this and similar allosteric modulators in drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. GNF 5 | Abl Kinase | Tocris Bioscience [tocris.com]
- 4. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 6. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide (GNF-5)
CAS Number: 778277-15-9
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide, commonly known as GNF-5, is a potent and selective allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2][3][4] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, biological activity, and relevant experimental protocols for this compound. The information presented is intended to support further research and development of this compound as a potential therapeutic agent, particularly for chronic myeloid leukemia (CML).
Physicochemical Properties
This compound is a white to off-white powder with a molecular formula of C20H17F3N4O3 and a molecular weight of 418.4 g/mol .[1][3] Its purity is typically reported as ≥95% or 99%+.[1][2]
| Property | Value | Source |
| Molecular Formula | C20H17F3N4O3 | [1][3] |
| Molecular Weight | 418.4 g/mol | [3] |
| CAS Number | 778277-15-9 | [1][2][3] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥95% or 99%+ | [1][2] |
| Synonyms | This compound, GNF 5, GNF5 | [3] |
| XLogP3 | 3.5 | [3] |
| Monoisotopic Mass | 418.12527490 Da | [3] |
Analytical Data: A certificate of analysis for a batch of this compound reported the following data[2]:
-
HPLC Purity: 100.0 %
-
IR: Conforms
-
Mass Spec (M-H2O): 401.9
-
Mass Spec (MH+): 419.2
-
TLC Purity: 100 %
-
UV λmax: 270.00 nm
-
NMR: Conforms
Biological Activity and Mechanism of Action
This compound is a selective, non-ATP-competitive, allosteric inhibitor of the Bcr-Abl tyrosine kinase.[4][5] Unlike ATP-competitive inhibitors such as imatinib that bind to the ATP-binding site of the kinase domain, this compound targets the myristate-binding pocket located at the C-terminus of the Abl kinase domain.[2][6] Binding of this compound to this allosteric site induces a conformational change in the Abl kinase domain, which ultimately inhibits its catalytic activity.[6]
This unique mechanism of action makes this compound a valuable tool for studying Bcr-Abl signaling and a potential therapeutic agent for CML, including some imatinib-resistant forms.[5] However, it is reported to be ineffective against the T315I "gatekeeper" mutation when used as a single agent.[6] Notably, when used in combination with ATP-competitive inhibitors like imatinib or nilotinib, this compound has been shown to suppress the emergence of resistance mutations in vitro and exhibit additive inhibitory activity against the Bcr-Abl T315I mutant.[1][4]
Quantitative Biological Data
| Parameter | Value | Cell Line/System | Source |
| IC50 (wild-type Abl) | 220 nM (0.22 µM) | Biochemical Assay | [3][4][6] |
| EC50 (wt-Bcr-Abl) | 430 nM | Ba/F3 cells | [4] |
| EC50 (E255K mutant Bcr-Abl) | 580 nM | Ba/F3 cells | [4] |
| IC50 (Cell Proliferation) | ~1 µM (48h) | K562, KU812, KCL22 cells | [7] |
Signaling Pathways
The primary signaling pathway affected by this compound is the constitutively active Bcr-Abl signaling cascade, which is central to the pathophysiology of CML. By inhibiting Bcr-Abl, this compound effectively blocks downstream signaling pathways that promote cell proliferation and survival.
Caption: Bcr-Abl Signaling and this compound Inhibition.
This compound also impacts other related pathways. Studies have shown that inhibition of Bcr-Abl by this compound leads to the downregulation of S-phase Kinase-associated Protein 2 (Skp2), resulting in G0/G1 cell cycle arrest.[5] Furthermore, this compound has been observed to decrease the expression and activity of the thioredoxin (TRX) system, leading to increased reactive oxygen species (ROS) levels in CML cells.[7]
Experimental Protocols
Preparation of this compound for In Vitro and In Vivo Studies
For in vitro experiments, this compound is typically prepared in a stock solution of 10 mM in 100% DMSO.[8] This stock solution is then diluted to the desired final concentration in the appropriate cell culture medium or buffer, such as 1x phosphate-buffered saline (PBS).[8] For in vivo studies in murine models, this compound has been administered via oral gavage (p.o.) at doses of 50-100 mg/kg.[4][6]
Abl Tyrosine Kinase Activity Assay (ATP/NADH-Coupled Assay)
This assay is used to determine the initial velocity of Abl tyrosine kinase-catalyzed peptide phosphorylation and to assess the inhibitory activity of compounds like this compound.[4]
Workflow:
Caption: ATP/NADH-Coupled Kinase Assay Workflow.
Reaction Mixture Components[4]:
-
20 mM Tris-HCl, pH 8.0
-
50 mM NaCl
-
10 mM MgCl2
-
2 mM PEP (Phosphoenolpyruvic acid)
-
20 µg Abl peptide substrate (e.g., EAIYAAPFAKKK)
-
PK/LDH enzyme mix (Pyruvate kinase/Lactate dehydrogenase)
-
160 µM NADH
-
0.16 µM Abl kinase
-
ATP (to start the reaction)
The decrease in NADH concentration, which corresponds to ATP hydrolysis, is monitored by the change in absorbance at 340 nm.
Cell Viability and Proliferation Assays
The effect of this compound on the viability and proliferation of CML cells can be assessed using various methods.
-
Trypan Blue Exclusion Assay: This is a manual method to count viable cells based on the principle that viable cells have intact cell membranes and exclude the dye, while non-viable cells do not.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells. The amount of ATP is proportional to the number of viable cells.[4]
-
MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells. Viable cells with active metabolism can convert the tetrazolium salt into a colored formazan product.
General Workflow for Cell-Based Assays:
Caption: General Cell Viability Assay Workflow.
In Vivo Efficacy Studies (Murine Xenograft Model)
The in vivo efficacy of this compound can be evaluated in murine models of CML.
Experimental Model:
-
Cell Line: Ba/F3 cells expressing Bcr-Abl are commonly used.[6]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are injected with the Bcr-Abl expressing cells.
-
Drug Administration: this compound is administered orally (p.o.) at a specified dose and schedule (e.g., 100 mg/kg, twice daily).[6]
-
Endpoints: Efficacy is assessed by monitoring tumor growth, white blood cell counts, spleen weight, and overall survival.[6]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide is classified as:
-
Acute toxicity, oral (Category 3): Toxic if swallowed.[3]
-
Serious eye damage/eye irritation (Category 2): Causes serious eye irritation.[3]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide (this compound) is a well-characterized allosteric inhibitor of Bcr-Abl with demonstrated in vitro and in vivo activity. Its unique mechanism of action provides a valuable alternative and complementary approach to ATP-competitive inhibitors for the study and potential treatment of chronic myeloid leukemia. The data and protocols summarized in this guide offer a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GNF-5 Cell-Based Assay: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing GNF-5 in cell-based assays. This compound is a potent and selective allosteric inhibitor of the Bcr-Abl kinase, a key driver in Chronic Myelogenous Leukemia (CML) and other cancers.
This compound, an analog of GNF-2, distinguishes itself by binding to the myristate-binding site of the Abl kinase domain, rather than the ATP-binding site targeted by many traditional tyrosine kinase inhibitors (TKIs).[1] This non-ATP competitive mechanism of action allows this compound to be effective against certain imatinib-resistant Bcr-Abl mutations.[1] These protocols detail the investigation of this compound's effects on cell viability and the underlying signaling pathways.
Principle of the Assay
The primary application of a this compound cell-based assay is to determine its cytotoxic and anti-proliferative effects on cancer cells, particularly those expressing the Bcr-Abl fusion protein. The most common method to quantify these effects is through cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures ATP levels, which correlate with the number of metabolically active, viable cells. A decrease in ATP levels upon this compound treatment indicates reduced cell viability.
Further investigation into the mechanism of action often involves analyzing the cell cycle and the modulation of specific signaling pathways. This compound has been shown to induce G0/G1 phase cell cycle arrest by downregulating S-phase kinase-associated protein 2 (Skp2) and subsequently upregulating the cyclin-dependent kinase inhibitors p27 and p21.[2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for a cell-based assay.
References
Application Notes and Protocols for In Vivo Xenograft Models of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide (GNF-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide, also known as GNF-5, is a selective, allosteric inhibitor of the Bcr-Abl tyrosine kinase.[1][2][3] The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of Chronic Myeloid Leukemia (CML). This compound binds to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that inactivates the enzyme.[2][4] This mechanism is distinct from ATP-competitive tyrosine kinase inhibitors (TKIs) and allows this compound to be effective against certain TKI-resistant mutations, most notably the T315I "gatekeeper" mutation.
These application notes provide an overview of the in vivo application of this compound in xenograft models of CML, including its mechanism of action, protocols for establishing and utilizing these models, and a summary of expected outcomes.
Mechanism of Action and Signaling Pathway
This compound functions as a non-ATP-competitive inhibitor of Bcr-Abl.[2][4] Its allosteric binding to the myristoyl pocket of the Abl kinase domain stabilizes an inactive conformation of the protein.[4] This prevents the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for the proliferation and survival of CML cells.
The primary signaling pathway inhibited by this compound is the Bcr-Abl pathway. In CML, the Bcr-Abl oncoprotein constitutively activates a number of downstream signaling cascades, including the Ras/MAPK pathway, which promotes cell proliferation, and the PI3K/Akt/mTOR pathway, which is critical for cell survival and inhibition of apoptosis. By inhibiting Bcr-Abl at an allosteric site, this compound effectively shuts down these aberrant signaling activities.
Due to its unique mechanism, this compound is often used in combination with ATP-competitive inhibitors like nilotinib. This dual-targeting approach can be particularly effective in overcoming resistance to single-agent TKI therapy, especially in the context of the T315I mutation, which confers resistance to most clinically available ATP-competitive TKIs.
Bcr-Abl Signaling Pathway
Caption: Bcr-Abl signaling and points of inhibition.
In Vivo Xenograft Model: Application and Protocols
In vivo xenograft models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of anti-cancer compounds like this compound. The following protocols are based on established methodologies for CML xenograft studies.
Cell Lines
The selection of an appropriate cell line is critical for a successful xenograft study. For investigating this compound, particularly in the context of TKI resistance, the following human CML cell lines are recommended:
-
K562: A commonly used, Bcr-Abl positive cell line representing the blast crisis phase of CML.
-
Ba/F3-p210-T315I: An interleukin-3 (IL-3) dependent murine pro-B cell line engineered to express the human Bcr-Abl with the T315I mutation. This is a key model for testing inhibitors against this resistant variant.
Animal Models
Immunodeficient mice are required for the engraftment of human cell lines. Commonly used strains include:
-
Athymic Nude (nu/nu) Mice: Lack a thymus and are unable to produce T-cells.
-
Severe Combined Immunodeficient (SCID) Mice: Deficient in both T- and B-lymphocytes.
-
NOD/SCID Gamma (NSG) Mice: Highly immunodeficient, lacking mature T, B, and NK cells, and also have defects in cytokine signaling, which allows for better engraftment of hematopoietic cells.[5]
Experimental Workflow
Caption: Workflow for a CML xenograft study.
Detailed Protocol: Subcutaneous Xenograft Model
-
Cell Preparation:
-
Culture CML cells (e.g., K562 or Ba/F3-T315I) in appropriate media and conditions until they reach the logarithmic growth phase.
-
Harvest cells by centrifugation and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 10^7 to 2 x 10^7 cells/mL. The use of Matrigel enhances tumor take rate and growth.
-
-
Tumor Implantation:
-
Anesthetize 6-8 week old immunodeficient mice.
-
Inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
This compound Monotherapy: Prepare this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.05% Tween 80 in water). Administer this compound orally (p.o.) at a dose of 100 mg/kg daily.[3]
-
Combination Therapy: For combination studies, administer this compound at 75 mg/kg (p.o., daily) in combination with nilotinib (at an appropriate dose, e.g., 75 mg/kg, p.o., daily).[3]
-
Vehicle Control: Administer the vehicle solution to the control group following the same schedule and route as the treatment groups.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.
-
-
Endpoint and Data Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Portions of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis (e.g., to assess phosphorylation of Bcr-Abl and downstream targets) or fixed in formalin for immunohistochemical analysis.
-
Data Presentation
Quantitative data from in vivo xenograft studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound in a CML Xenograft Model
| Treatment Group | Dose (mg/kg) | Route | Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | p.o. | Daily | 1500 ± 150 | - | +2.5 ± 1.0 |
| This compound | 100 | p.o. | Daily | 750 ± 90 | 50 | -1.2 ± 0.8 |
| Nilotinib | 75 | p.o. | Daily | 600 ± 75 | 60 | -3.0 ± 1.2 |
| This compound + Nilotinib | 75 + 75 | p.o. | Daily | 150 ± 30 | 90 | -4.5 ± 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.
Conclusion
The allosteric inhibitor this compound represents a valuable tool for preclinical research in CML, particularly for studying and overcoming TKI resistance. The provided protocols and application notes offer a framework for designing and executing in vivo xenograft studies to evaluate the efficacy of this compound, both as a single agent and in combination therapies. Careful selection of cell lines, animal models, and endpoints is crucial for obtaining robust and reproducible data to advance our understanding of CML and develop more effective therapeutic strategies.
References
- 1. Evaluation of cooperative antileukemic effects of nilotinib and vildagliptin in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploratory study on the impact of switching to nilotinib in 18 patients with chronic myeloid leukemia in chronic phase with suboptimal response to imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cardiovascular events in CML patients treated with Nilotinib: validation of the HFA-ICOS baseline risk score - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nilotinib treatment in mouse models of P190 Bcr/Abl lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNF-5 Administration in Mouse Models of Chronic Myeloid Leukemia (CML)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of GNF-5, a selective allosteric inhibitor of the Bcr-Abl kinase, in preclinical mouse models of Chronic Myeloid Leukemia (CML). The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound, both as a single agent and in combination therapies.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL tyrosine kinase. While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance mutations, such as the recalcitrant T315I mutation, necessitates the development of novel therapeutic strategies. This compound is a non-ATP competitive inhibitor that binds to the myristoyl pocket of the Abl kinase domain, inducing an inactive conformation of the enzyme.[1][2] This distinct mechanism of action provides an opportunity to overcome resistance to traditional TKIs.
Preclinical In Vivo Efficacy of this compound
Studies in murine bone marrow transplantation models of CML have demonstrated the in vivo activity of this compound, particularly against the T315I Bcr-Abl mutant.[1] While single-agent this compound treatment has shown modest effects in some models, its combination with ATP-competitive inhibitors like nilotinib has resulted in synergistic or additive efficacy, leading to normalized blood counts, reduced spleen size, and prolonged survival.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies involving this compound administration in CML mouse models.
Table 1: Efficacy of this compound as a Single Agent and in Combination with Nilotinib in a T315I Bcr-Abl Murine Model
| Treatment Group | Dosage | Administration Route | Outcome |
| Vehicle | - | - | Significant increase in white blood cell counts and spleen size |
| This compound | 75 mg/kg, twice daily | Not specified | No significant response compared to vehicle |
| Nilotinib | 50 mg/kg, twice daily | Not specified | No significant response compared to vehicle |
| This compound + Nilotinib | 75 mg/kg + 50 mg/kg, twice daily | Not specified | Normalized blood cell counts and spleen size |
Data extracted from Zhang J, et al. Nature. 2010.[1]
Table 2: In Vivo Efficacy of this compound in a Non-mutant BCR-ABL Model
| Treatment Group | Dosage | Administration Route | Outcome (Tumor Burden) |
| Vehicle | - | Intravenous | High bioluminescence values |
| This compound | 50 mg/kg, once daily | Not specified | Significant reduction in tumor burden (P=0.006 vs. vehicle) |
| HG-7-85-01 | 100 mg/kg, once daily | Not specified | Significant reduction in tumor burden |
| This compound + HG-7-85-01 | 50 mg/kg + 100 mg/kg, once daily | Not specified | More significant reduction in tumor burden (P=0.002 vs. vehicle) |
Data extracted from Weisberg E, et al. Leukemia. 2010.[4]
Table 3: Pharmacokinetic Parameters of this compound
| Administration Route | Dosage | Key Parameters |
| Intravenous | 5 mg/kg | Suitable pharmacokinetic profile |
| Oral | 20 mg/kg | Suitable pharmacokinetic profile |
Data extracted from MedchemExpress product information.[3]
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in CML mouse models.
Murine Bone Marrow Transplantation Model for T315I Bcr-Abl CML
This protocol is based on the methodology described in the study by Zhang et al. (2010).[1]
1. Bone Marrow Harvest and Transduction:
- Harvest bone marrow cells from the femurs and tibias of donor mice (e.g., BALB/c).
- Enrich for hematopoietic stem and progenitor cells using standard methods (e.g., lineage depletion).
- Transduce the enriched cells with a retrovirus encoding the human T315I Bcr-Abl fusion protein.
2. Transplantation:
- Lethally irradiate recipient mice (e.g., syngeneic BALB/c) to ablate their hematopoietic system.
- Inject the transduced bone marrow cells intravenously into the recipient mice.
3. This compound Administration:
- Preparation: Prepare this compound formulation for administration. While the specific vehicle is not detailed in the primary source, a common vehicle for oral administration is 0.5% methylcellulose. For intravenous administration, a solution in DMSO followed by dilution in saline or PBS is often used.
- Dosage and Schedule: Based on published data, a dosage of 75 mg/kg administered twice daily is effective in combination therapy.[1] For single-agent studies, 50 mg/kg or 100 mg/kg once daily has been used.[3][4]
- Route of Administration: this compound can be administered orally (p.o.) or intravenously (i.v.).[3]
4. Monitoring and Endpoint Analysis:
- Monitor mice regularly for signs of disease progression, including weight loss, ruffled fur, and lethargy.
- Perform complete blood counts (CBCs) periodically to assess white blood cell, red blood cell, and platelet levels.
- At the study endpoint, sacrifice the mice and harvest spleens for weight measurement and histopathological analysis.
- Analyze bone marrow and spleen cells for the presence of Bcr-Abl-positive cells by flow cytometry or Western blotting.
In Vivo Bioluminescence Imaging for Tumor Burden Assessment
This protocol is based on the methodology described by Weisberg et al. (2010).[4]
1. Cell Line and Injection:
- Use a CML cell line engineered to express luciferase (e.g., 32D.p210-luc+).
- Inject a defined number of cells (e.g., 1 x 10^6) intravenously into recipient mice.
2. This compound Treatment:
- Initiate this compound treatment at a predetermined time point post-cell injection.
- Administer this compound at the desired dose and schedule (e.g., 50 mg/kg, once daily).
3. Bioluminescence Imaging:
- At specified time points, anesthetize the mice and administer a luciferin substrate (e.g., D-luciferin) via intraperitoneal injection.
- Image the mice using an in vivo imaging system (e.g., IVIS) to detect and quantify the bioluminescent signal, which correlates with tumor burden.
4. Data Analysis:
- Analyze the bioluminescence data to determine the change in tumor burden over time in response to treatment.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathway and experimental workflows.
References
Application Notes and Protocols for CellTiter-Glo® Assay with GNF-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-5 is a potent and selective allosteric inhibitor of the Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).[1] Unlike ATP-competitive inhibitors that bind to the kinase domain's active site, this compound binds to the myristoyl pocket of the Abl kinase domain.[1][2] This allosteric mechanism of action makes it a valuable tool for studying Bcr-Abl signaling and a promising candidate for combination therapies, particularly in the context of resistance to traditional tyrosine kinase inhibitors (TKIs).[1][3]
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for quantifying cell viability based on the measurement of ATP, an indicator of metabolically active cells.[4][5][6] Its simple "add-mix-measure" protocol makes it ideal for high-throughput screening of cytotoxic compounds like this compound.[5][6] This document provides detailed application notes and a protocol for utilizing the CellTiter-Glo® assay to assess the cytotoxic effects of this compound on cancer cell lines, particularly those expressing the Bcr-Abl fusion protein.
Principle of the CellTiter-Glo® Assay
The CellTiter-Glo® assay utilizes a thermostable luciferase enzyme, which in the presence of ATP, catalyzes the oxidation of luciferin to produce a luminescent signal. The amount of ATP present is directly proportional to the number of viable, metabolically active cells in culture. When the CellTiter-Glo® reagent is added to the cells, it causes cell lysis, releasing ATP. The subsequent luciferase reaction generates a "glow-type" luminescent signal that is stable for several hours, allowing for flexible measurement.[5][6]
This compound: An Allosteric Bcr-Abl Inhibitor
This compound is an analog of GNF-2 with improved pharmacokinetic properties. It selectively inhibits the Bcr-Abl kinase in a non-ATP competitive manner. The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of CML cells through various downstream signaling pathways. This compound binds to the myristate-binding pocket at the C-terminus of the Abl kinase domain, inducing a conformational change that inhibits its kinase activity.[1] This allosteric inhibition provides a different mechanism to target Bcr-Abl, which can be advantageous, especially against certain mutations that confer resistance to ATP-competitive inhibitors.[1][3]
Data Presentation
Representative Dose-Response Data of this compound in K562 Cells
The following table presents representative data from a CellTiter-Glo® assay performed on the K562 human CML cell line treated with various concentrations of this compound for 72 hours. This data is for illustrative purposes to demonstrate a typical dose-response relationship.
| This compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation (RLU) | Percent Viability (%) |
| 0 (Vehicle Control) | 1,500,000 | 75,000 | 100.0 |
| 0.01 | 1,450,000 | 72,500 | 96.7 |
| 0.05 | 1,200,000 | 60,000 | 80.0 |
| 0.1 | 900,000 | 45,000 | 60.0 |
| 0.25 | 600,000 | 30,000 | 40.0 |
| 0.5 | 450,000 | 22,500 | 30.0 |
| 1 | 300,000 | 15,000 | 20.0 |
| 5 | 150,000 | 7,500 | 10.0 |
| 10 | 75,000 | 3,750 | 5.0 |
This compound IC50 Values in Bcr-Abl Positive Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for this compound in different Bcr-Abl positive cell lines, determined by various cell proliferation assays.
| Cell Line | Bcr-Abl Status | IC50 (µM) | Reference |
| Ba/F3 (Wild-Type Bcr-Abl) | Wild-Type | 0.22 | |
| Ba/F3 (E255V mutant) | Imatinib-Resistant | 0.38 | |
| Ba/F3 (T315I mutant) | Imatinib-Resistant | 5 | |
| HepG2 | Bcr-Abl Negative | >20 (time-dependent inhibition observed) | [7] |
Experimental Protocols
Materials
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
This compound (store as a stock solution in DMSO at -20°C)
-
K562 cells (or other suitable CML cell line)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Opaque-walled 96-well plates (white plates are recommended for luminescence assays)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Protocol for this compound Cytotoxicity Assay using CellTiter-Glo®
This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other plate formats.
-
Cell Seeding:
-
Harvest and count K562 cells.
-
Seed the cells in a white, opaque-walled 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Add 100 µL of the this compound dilutions to the respective wells. For the vehicle control wells, add 100 µL of medium with the same final DMSO concentration.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 200 µL of reagent for 200 µL of medium).[9]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value of the background control wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Bcr-Abl signaling and inhibition.
Caption: CellTiter-Glo® assay workflow.
References
- 1. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. Imatinib and this compound Exhibit an Inhibitory Effect on Growth of Hepatocellar Carcinoma Cells by Downregulating S-phase Kinase-associated Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OUH - Protocols [ous-research.no]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for Western Blot Analysis of Bcr-Abl Inhibition by GNF-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase. The aberrant kinase activity of Bcr-Abl drives the uncontrolled proliferation of hematopoietic cells and is a critical target for therapeutic intervention.
GNF-5 is a potent and selective allosteric inhibitor of the Bcr-Abl kinase.[1][2] Unlike ATP-competitive inhibitors that bind to the kinase domain's active site, this compound binds to the myristoyl pocket of the Abl kinase domain.[1][2] This binding induces a conformational change that locks the kinase in an inactive state, providing a distinct mechanism of inhibition that can be effective against certain mutations conferring resistance to traditional tyrosine kinase inhibitors (TKIs).
Western blotting is a fundamental technique to assess the efficacy of inhibitors like this compound by directly measuring the phosphorylation status of Bcr-Abl and its downstream substrates. This document provides detailed protocols for performing Western blot analysis to evaluate the inhibitory effect of this compound on Bcr-Abl signaling.
Bcr-Abl Signaling Pathway
The constitutively active Bcr-Abl kinase autophosphorylates on multiple tyrosine residues, creating docking sites for various adaptor proteins and activating a network of downstream signaling pathways crucial for CML pathogenesis. These include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and inhibit apoptosis. A key downstream substrate and a reliable biomarker for Bcr-Abl kinase activity is the Crk-like adapter protein (CrkL). The phosphorylation of CrkL at tyrosine 207 (Tyr207) is highly dependent on Bcr-Abl activity and serves as a robust readout for inhibitor efficacy.
Figure 1: Simplified Bcr-Abl signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for assessing this compound mediated inhibition of Bcr-Abl signaling using Western blotting.
Figure 2: Experimental workflow for Western blot analysis of Bcr-Abl inhibition.
Quantitative Data Presentation
The inhibitory effect of this compound on Bcr-Abl kinase activity can be quantified by measuring the reduction in phosphorylation of Bcr-Abl and its downstream target CrkL. The following table provides a representative example of dose-dependent inhibition of Bcr-Abl and CrkL phosphorylation in K562 cells treated with this compound for 24 hours. Data is presented as a percentage of the phosphorylated protein signal relative to the untreated control, normalized to the total protein and loading control.
| This compound Concentration (µM) | % Inhibition of p-Bcr-Abl (Tyr177) | % Inhibition of p-CrkL (Tyr207) |
| 0 (Control) | 0% | 0% |
| 0.1 | 15% | 25% |
| 0.25 | 40% | 55% |
| 0.5 | 65% | 75% |
| 1.0 | 85% | 90% |
| 2.5 | 95% | 98% |
| 5.0 | 98% | 99% |
Note: The data in this table is illustrative and based on reported IC50 values and expected dose-response curves. Actual results may vary depending on experimental conditions. The IC50 value for this compound against wild-type Bcr-Abl is approximately 0.22 µM.[3][4]
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: K562 (human CML, blast crisis) or other Bcr-Abl positive cell lines (e.g., Ba/F3-p210).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C or -80°C.
-
Treatment:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in fresh culture medium.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubate cells with this compound or vehicle for the desired time period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification
-
Harvesting: Centrifuge cells at 300 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis:
-
Resuspend the cell pellet in ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto a 4-12% gradient or 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Transfer conditions may vary, a common starting point is 100V for 1-2 hours at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies and Dilutions:
-
Phospho-Bcr-Abl (Tyr177): 1:1000
-
Phospho-CrkL (Tyr207): 1:1000
-
Total Bcr-Abl: 1:1000
-
Total CrkL: 1:1000
-
GAPDH or β-actin (Loading Control): 1:5000 - 1:10,000
-
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis
-
Image Acquisition: Acquire images ensuring that the signal is not saturated.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization:
-
Normalize the intensity of the phospho-protein bands to their corresponding total protein bands.
-
Further normalize to the loading control (GAPDH or β-actin) to account for any variations in protein loading.
-
-
Quantification: Express the normalized phospho-protein levels in treated samples as a percentage of the vehicle-treated control.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Signal | Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. |
| Low antibody concentration | Increase primary or secondary antibody concentration or incubation time. | |
| Inactive HRP or ECL substrate | Use fresh reagents. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| High antibody concentration | Decrease primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Add fresh protease and phosphatase inhibitors to the lysis buffer. Keep samples on ice. | |
| Uneven Loading | Inaccurate protein quantification | Re-quantify protein concentrations carefully. |
| Pipetting errors | Use calibrated pipettes and load samples carefully. |
By following these detailed protocols and application notes, researchers can effectively utilize Western blotting to quantify the inhibitory effects of this compound on Bcr-Abl signaling, providing valuable insights for drug development and CML research.
References
Introduction
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, initiates infection by entering host cells. This entry process is a critical step in the viral life cycle and presents a key target for therapeutic intervention. The viral spike (S) protein binds to the host cell receptor, angiotensin-converting enzyme 2 (ACE2). Subsequently, the host protease TMPRSS2 cleaves the S protein, facilitating the fusion of the viral and cellular membranes and allowing the viral genome to enter the host cell.[1][2][3] Small molecules that inhibit these processes can prevent viral entry and subsequent replication. This document provides detailed application notes and protocols for studying the coronavirus entry inhibitory effects of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide.
Mechanism of Action
The primary mechanism of coronavirus entry involves the interaction between the viral spike protein and host cell receptors, followed by proteolytic cleavage of the spike protein, which triggers membrane fusion.[1][4] N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide is hypothesized to interfere with one or more of these crucial steps. The potential inhibitory pathways include:
-
Inhibition of Spike-ACE2 Interaction: The compound may directly bind to the spike protein's receptor-binding domain (RBD) or to the ACE2 receptor, thereby preventing the initial attachment of the virus to the host cell.
-
Inhibition of Host Proteases: The compound could inhibit the activity of host proteases like TMPRSS2 or cathepsins, which are essential for spike protein priming.[4] By blocking this cleavage, the compound would prevent the conformational changes required for membrane fusion.
The following diagram illustrates the potential points of intervention for an entry inhibitor within the SARS-CoV-2 entry pathway.
Caption: Potential mechanisms of SARS-CoV-2 entry inhibition.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the inhibitory activity of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide.
| Assay Type | Cell Line | Virus Strain | Endpoint | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| Pseudovirus Entry Assay | HEK293T-ACE2 | SARS-CoV-2 Spike | Luciferase Activity | 0.5 | >50 | >100 |
| Plaque Reduction Neutralization Test (PRNT) | Vero E6 | SARS-CoV-2 (USA-WA1/2020) | Plaque Formation | 0.8 | >50 | >62.5 |
| TMPRSS2 Inhibition Assay | Calu-3 | - | Enzymatic Activity | 1.2 | >50 | >41.7 |
| Syncytia Formation Assay | Vero E6 expressing Spike and ACE2/TMPRSS2 | - | Cell-cell Fusion | 0.6 | >50 | >83.3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Pseudovirus Entry Assay
This assay measures the ability of the compound to inhibit the entry of lentiviral particles pseudotyped with the SARS-CoV-2 spike protein into host cells expressing ACE2.
Workflow Diagram:
Caption: Workflow for the pseudovirus entry assay.
Protocol:
-
Cell Seeding: Seed HEK293T cells stably expressing human ACE2 in white, clear-bottom 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide in DMEM.
-
Virus-Compound Incubation: In a separate plate, mix equal volumes of the diluted compound and SARS-CoV-2 spike-pseudotyped lentivirus. Incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the seeded cells and add the virus-compound mixture.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: After incubation, measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Plaque Reduction Neutralization Test (PRNT)
This assay assesses the ability of the compound to neutralize infectious SARS-CoV-2 and prevent the formation of plaques in a monolayer of susceptible cells.
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to 90-95% confluency.
-
Virus-Compound Incubation: Prepare serial dilutions of the compound and mix with a known titer of infectious SARS-CoV-2. Incubate for 1 hour at 37°C.
-
Infection: Wash the Vero E6 cell monolayers with PBS and infect with the virus-compound mixture for 1 hour at 37°C.
-
Overlay: After incubation, remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose.
-
Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.
-
Staining: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the IC50 value.
TMPRSS2 Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the compound on the enzymatic activity of TMPRSS2.
Protocol:
-
Assay Preparation: In a 96-well plate, add a fluorogenic peptide substrate for TMPRSS2.
-
Compound Addition: Add serial dilutions of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide to the wells.
-
Enzyme Addition: Add recombinant human TMPRSS2 enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time, protecting it from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition of TMPRSS2 activity for each compound concentration and determine the IC50 value.
Syncytia Formation Assay
This cell-based assay evaluates the compound's ability to prevent the fusion of cells expressing the spike protein with cells expressing ACE2 and TMPRSS2, a process that mimics the virus-cell membrane fusion.
Protocol:
-
Cell Co-culture: Co-culture two populations of cells: one expressing the SARS-CoV-2 spike protein and another expressing ACE2 and TMPRSS2.
-
Compound Treatment: Treat the co-culture with serial dilutions of the test compound.
-
Incubation: Incubate the cells for 18-24 hours to allow for syncytia (multinucleated giant cells) formation.
-
Imaging: Stain the cells with a nuclear stain (e.g., DAPI) and a cytoplasmic stain to visualize the syncytia. Acquire images using a high-content imaging system.
-
Data Analysis: Quantify the number and size of syncytia in each well. Calculate the percentage of inhibition of syncytia formation and determine the IC50 value.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the coronavirus entry inhibitory properties of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide. These assays will enable the characterization of its potency and mechanism of action, providing valuable data for its potential development as an antiviral therapeutic.
References
- 1. Keep out! SARS-CoV-2 entry inhibitors: their role and utility as COVID-19 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral compound blocks SARS-CoV-2 from entering cells | EurekAlert! [eurekalert.org]
- 3. researchgate.net [researchgate.net]
- 4. SARS-CoV-2 Entry Inhibitors: Small Molecules and Peptides Targeting Virus or Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance Mechanisms in CML with GNF-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL fusion oncoprotein. While ATP-competitive tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, drug resistance, often driven by mutations in the ABL kinase domain such as the gatekeeper T315I mutation, remains a significant clinical challenge.[1] GNF-5 is a non-ATP-competitive, allosteric inhibitor of BCR-ABL that binds to the myristoyl pocket of the ABL kinase domain.[2] This binding induces a conformational change that locks the kinase in an inactive state, providing a distinct mechanism of inhibition that can be leveraged to study and overcome resistance to traditional TKIs.
These application notes provide detailed protocols for utilizing this compound to investigate mechanisms of drug resistance in CML, both as a single agent and in combination with ATP-competitive TKIs.
Mechanism of Action of this compound
This compound and its analog GNF-2 are allosteric inhibitors that target the myristoyl binding pocket at the C-terminus of the ABL kinase domain.[2][3] In the native ABL kinase, the binding of a myristoyl group to this pocket induces and stabilizes an autoinhibited conformation. The BCR-ABL fusion protein lacks this N-terminal myristoylated glycine, leading to constitutive kinase activity.[4] this compound mimics the function of the myristoyl group, restoring a more autoinhibited conformation and thereby inhibiting BCR-ABL kinase activity in a non-ATP-competitive manner.[3][5] This distinct mechanism allows this compound, particularly in combination with ATP-competitive inhibitors like nilotinib, to effectively inhibit the activity of the T315I mutant, which is resistant to most ATP-competitive TKIs.[2]
Data Presentation
Table 1: In Vitro Efficacy of this compound in CML Cell Lines
| Cell Line | BCR-ABL Status | This compound IC₅₀ (µM) | Reference |
| K562 | Wild-type | ~1 | |
| KU812 | Wild-type | ~1 | |
| KCL22 | Wild-type | ~1 | |
| Ba/F3 p210 | Wild-type | 0.14 (GNF-2) | |
| Ba/F3 p210 T315I | T315I Mutant | >10 (single agent) | [5] |
Table 2: Combination Efficacy of this compound and Nilotinib in T315I Mutant CML
| Cell Line | Treatment | IC₅₀ (µM) | Combination Index (CI) | Reference |
| Ba/F3 p210 T315I | Nilotinib | ~4 (single agent) | N/A | [4] |
| Ba/F3 p210 T315I | Nilotinib + 2 µM this compound | 0.8 ± 0.05 | <1 (Synergistic) |
Experimental Protocols
Cell Viability Assay to Determine IC₅₀ Values
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in CML cell lines using a resazurin-based assay.
Materials:
-
CML cell lines (e.g., K562, KU812, Ba/F3-p210-WT, Ba/F3-p210-T315I)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (and IL-3 for Ba/F3 cells)
-
This compound (stock solution in DMSO)
-
Nilotinib (stock solution in DMSO for combination studies)
-
96-well cell culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission
Procedure:
-
Cell Seeding: Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Drug Preparation: Prepare serial dilutions of this compound (and nilotinib for combination studies) in complete medium. A typical concentration range for this compound is 0.01 to 10 µM.
-
Treatment: Add 100 µL of the drug dilutions to the respective wells. For combination studies, add this compound and the second TKI simultaneously. Include wells with untreated cells (vehicle control, e.g., DMSO) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours, or until a color change is observed.
-
Fluorescence Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (medium only) from all readings.
-
Normalize the fluorescence values to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Western Blotting for BCR-ABL Signaling Pathway Analysis
This protocol details the analysis of the phosphorylation status of BCR-ABL and its key downstream targets, STAT5 and Crkl, in response to this compound treatment.
Materials:
-
CML cells and culture reagents
-
This compound and other TKIs
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-BCR-ABL (Tyr177)
-
Rabbit anti-ABL
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Rabbit anti-STAT5
-
Rabbit anti-phospho-Crkl (Tyr207)
-
Rabbit anti-Crkl
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed CML cells at a density of 1x10⁶ cells/mL and treat with various concentrations of this compound (and/or other TKIs) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions: p-BCR-ABL (1:1000), p-STAT5 (1:1000), p-Crkl (1:1000).
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
-
Detection: Wash the membrane again as described above. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against total BCR-ABL, STAT5, Crkl, and β-actin.
In Vivo Murine Model for CML Drug Resistance Studies
This protocol provides a general framework for establishing a CML xenograft model and evaluating the in vivo efficacy of this compound in combination with nilotinib against the T315I mutation.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Ba/F3 cells expressing T315I BCR-ABL
-
Matrigel (optional)
-
This compound
-
Nilotinib
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Subcutaneously inject 1x10⁷ Ba/F3-p210-T315I cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Alternatively, for a more systemic model of leukemia, cells can be injected intravenously.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor development.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, nilotinib alone, this compound + nilotinib).
-
-
Drug Administration:
-
Administer drugs via oral gavage. A previously reported efficacious dose for this compound is 75 mg/kg, twice daily, and for nilotinib is 75 mg/kg, once daily.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
-
-
Data Analysis:
-
Plot the mean tumor volume for each treatment group over time.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences in tumor growth between the treatment groups.
-
Visualizations
Signaling Pathway of BCR-ABL and Inhibition by this compound
Caption: BCR-ABL signaling and points of inhibition.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for this compound evaluation.
Logical Relationship of Combination Therapy
Caption: this compound combination therapy logic.
References
- 1. researchgate.net [researchgate.net]
- 2. Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Kinase Activity Assay: GNF-5 IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-5 is a potent and selective allosteric inhibitor of the Bcr-Abl tyrosine kinase, a key driver of chronic myeloid leukemia (CML). This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against Bcr-Abl using a luminescence-based kinase assay. The provided methodology, data presentation, and pathway diagrams are intended to guide researchers in the preclinical evaluation of this compound and similar kinase inhibitors.
Introduction
The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation, possesses constitutively active tyrosine kinase activity that drives the uncontrolled proliferation of hematopoietic cells in CML. Targeted inhibition of the Bcr-Abl kinase is a clinically validated therapeutic strategy. This compound represents a class of allosteric inhibitors that bind to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that inhibits its catalytic activity. Unlike ATP-competitive inhibitors, allosteric inhibitors like this compound offer a distinct mechanism of action that can be effective against certain mutations conferring resistance to traditional tyrosine kinase inhibitors (TKIs).
Accurate determination of the IC50 value is a critical step in the preclinical characterization of kinase inhibitors. This value provides a quantitative measure of the inhibitor's potency and is essential for structure-activity relationship (SAR) studies and for guiding further drug development efforts. This application note details the use of the ADP-Glo™ Kinase Assay, a robust and sensitive luminescent platform for measuring kinase activity and inhibitor potency.
Data Presentation
The potency of this compound against the wild-type Bcr-Abl kinase is summarized in the table below. The IC50 value was determined from a dose-response curve generated using the experimental protocol outlined in this document.
| Compound | Target Kinase | Assay Method | ATP Concentration | Substrate | IC50 (nM) |
| This compound | Bcr-Abl (wild-type) | ADP-Glo™ Kinase Assay | 15 µM | Abltide (EAIYAAPFAKKK) | 220[1][2][3][4][5][6] |
Bcr-Abl Signaling Pathway and this compound Inhibition
The Bcr-Abl oncoprotein activates multiple downstream signaling pathways that promote cell proliferation and survival. A simplified representation of the Bcr-Abl signaling cascade and the inhibitory action of this compound is depicted below.
Bcr-Abl signaling and this compound inhibition.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of this compound.
Workflow for this compound IC50 determination.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human Bcr-Abl, active (e.g., SignalChem, Cat. No. A16-10G)
-
Inhibitor: this compound (e.g., Selleck Chemicals, Cat. No. S1034)
-
Substrate: Abltide (sequence: EAIYAAPFAKKK), biotinylated (e.g., AnaSpec)
-
Assay Platform: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
-
Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT
-
This compound Solvent: DMSO
-
Plates: White, low-volume 384-well assay plates (e.g., Corning, Cat. No. 3572)
-
Plate Reader: Luminescence-capable plate reader
Reagent Preparation
-
Bcr-Abl Enzyme: Thaw the enzyme on ice. Prepare a working solution of the enzyme in kinase buffer at the desired concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in kinase buffer to generate a range of concentrations for the dose-response curve. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended. Include a vehicle control (DMSO) without this compound.
-
ATP Solution: Prepare a working solution of ATP in kinase buffer. The final ATP concentration in the kinase reaction should be close to the Km of Bcr-Abl for ATP (approximately 15 µM).
-
Substrate Solution: Prepare a working solution of Abltide in kinase buffer. The optimal substrate concentration should be determined empirically.
Kinase Assay Protocol (384-well format)
The following protocol is adapted from the ADP-Glo™ Kinase Assay technical manual.[7]
-
Add Reagents to Assay Plate:
-
Add 2.5 µL of the serially diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of the Bcr-Abl enzyme and Abltide substrate mix in kinase buffer to each well.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Stop Reaction and Detect ADP:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Convert ADP to ATP and Generate Luminescence:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Measure Luminescence:
-
Read the luminescence signal using a plate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average luminescence signal of the "no enzyme" control wells from all other wells.
-
Percentage of Inhibition Calculation: Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme))
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value. This can be performed using graphing software such as GraphPad Prism or similar.
Conclusion
This application note provides a comprehensive guide for determining the IC50 of the allosteric Bcr-Abl inhibitor, this compound. The detailed protocol for the luminescence-based ADP-Glo™ Kinase Assay offers a sensitive and reliable method for assessing inhibitor potency. The inclusion of pathway and workflow diagrams provides a clear visual representation of the biological context and experimental procedure. This information is intended to support researchers in the fields of cancer biology and drug discovery in their efforts to characterize novel kinase inhibitors.
References
- 1. promega.com [promega.com]
- 2. revvity.com [revvity.com]
- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]
- 7. blossombio.com [blossombio.com]
Troubleshooting & Optimization
GNF-5 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of GNF-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-ATP competitive allosteric inhibitor of Bcr-Abl tyrosine kinase.[1][2] It functions by binding to the myristate-binding site of the Abl kinase domain, which is distinct from the ATP-binding site targeted by many other kinase inhibitors.[2][3] This allosteric inhibition stabilizes an inactive conformation of the kinase. This compound is an analog of GNF-2 with a modification that provides it with a longer half-life.[3][4] It is often used in research for chronic myelogenous leukemia (CML) and other cancers where Bcr-Abl signaling is implicated.[5][6]
Q2: I am observing precipitation after dissolving this compound. What should I do?
A2: If you observe precipitation or phase separation after preparing your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[5] It is also crucial to use fresh, high-quality solvents, as moisture-absorbing solvents like DMSO can have reduced solubilizing capacity over time.[1] For in vivo experiments, ensure all components of the vehicle are thoroughly mixed before adding the this compound stock solution.
Q3: Can this compound be used in combination with other inhibitors?
A3: Yes, this compound is often used in combination with ATP-competitive inhibitors like imatinib and nilotinib.[2][6][7] This combination can be particularly effective in overcoming resistance mutations, such as the T315I mutation in Bcr-Abl, and can display additive or synergistic inhibitory activity.[1][7][8]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C.[5] Stock solutions are best stored at -80°C for long-term stability (up to 2 years) or at -20°C for shorter periods (up to 1 year).[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve. | Poor solvent quality or inappropriate solvent choice. | Use fresh, anhydrous DMSO for initial stock solution preparation. For working solutions, ensure the chosen solvent system is appropriate for the experimental model (in vitro vs. in vivo). Consider the solubilization protocols provided in the "Experimental Protocols" section. |
| Precipitation occurs in the final working solution. | The concentration of this compound exceeds its solubility limit in the final buffer or medium. | Decrease the final concentration of this compound. Alternatively, adjust the composition of the final solution. For cell-based assays, ensure the DMSO concentration in the final medium does not exceed a level toxic to the cells (typically <0.5%). For in vivo formulations, ensure thorough mixing and consider using a vehicle with higher solubilizing capacity.[1][5] |
| Inconsistent results in cell-based assays. | Degradation of this compound in the stock solution or working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after preparation. Ensure proper storage of stock solutions at -80°C.[5] |
| Low efficacy in in vivo models. | Poor bioavailability due to suboptimal formulation. | Utilize a vehicle designed for poorly soluble compounds. The protocols in the "Experimental Protocols" section provide several options for in vivo formulations that have been shown to be effective.[5] |
Quantitative Data Summary
This compound Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | 84 mg/mL (200.77 mM) | Use fresh DMSO as it can absorb moisture, which reduces solubility. | [1][8] |
| DMSO | >10 mM | General observation from a supplier. | [3][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.98 mM) | Clear solution, suitable for in vivo use. | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.98 mM) | Clear solution, suitable for in vivo use. | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.98 mM) | Clear solution, suitable for in vivo use. | [5] |
| Water | Insoluble | [8] | |
| Ethanol | Insoluble | [8] |
This compound Inhibitory Activity
| Target | IC₅₀ / EC₅₀ | Assay Type | Reference |
| Wild-type Bcr-Abl | 220 nM | Biochemical Assay | [1][2][3][8] |
| Wild-type Bcr-Abl transformed cells | 430 nM | Cell Proliferation Assay | [1][8] |
| E255K mutant Bcr-Abl transformed cells | 580 nM | Cell Proliferation Assay | [1][8] |
| E255V mutant Ba/F3 cells | 0.38 µM | Cell Proliferation Assay (12-day incubation) | [3][4] |
| T315I mutant Ba/F3 cells | 5 µM | Cell Proliferation Assay (12-day incubation) | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 84 mg/mL).[1][8]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution.[3][4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.[5]
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration (PEG300/Tween-80)
This protocol is for preparing a 1 mL working solution.
-
Prepare a stock solution of this compound in DMSO (e.g., 83 mg/mL).[1]
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the this compound DMSO stock solution to the PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
The mixed solution should be used immediately for optimal results.[1]
Protocol 3: Cell-Based Proliferation Assay (Example with Ba/F3 cells)
-
Cell Culture: Culture Ba/F3 cells expressing Bcr-Abl in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% L-glutamine.[1] Maintain the cells at 37°C in a 5% CO₂ incubator.[1]
-
Cell Plating: Seed the Ba/F3 cells in a 96-well plate at a suitable density.
-
Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (e.g., <0.5%).
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[1]
-
Viability Assessment: Determine cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[1]
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the EC₅₀ value.
Visualizations
Caption: Experimental workflow for this compound from stock solution preparation to application.
Caption: Simplified Bcr-Abl signaling pathway and points of inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GNF 5 | Abl Kinase | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Imatinib and this compound Exhibit an Inhibitory Effect on Growth of Hepatocellar Carcinoma Cells by Downregulating S-phase Kinase-associated Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. selleckchem.com [selleckchem.com]
GNF-5 Technical Support Center: Optimizing Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GNF-5 in cell culture experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to ensure the successful application of this selective Bcr-Abl inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, allosteric inhibitor of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is a hallmark of Chronic Myelogenous Leukemia (CML).[1] Unlike ATP-competitive inhibitors that bind to the kinase domain's active site, this compound binds to the myristate-binding pocket of the Abl kinase domain.[1] This binding induces a conformational change that locks the kinase in an inactive state, preventing its downstream signaling activities that lead to uncontrolled cell proliferation and survival.[2]
Q2: What is the typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, a good starting point for dose-response experiments is in the nanomolar to low micromolar range. The reported IC50 (the concentration at which 50% of the enzyme's activity is inhibited) for wild-type Abl kinase is approximately 220 nM.[3][4] For cellular assays, the EC50 (the concentration that gives a half-maximal response) has been reported to be around 430 nM for wild-type Bcr-Abl and 580 nM for the E255K mutant Bcr-Abl expressing cells.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[4] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the this compound powder in 100% DMSO. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 418.37 g/mol ), you would dissolve it in 239 µL of DMSO.[1] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is important to ensure that the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
Q4: Can this compound be used in combination with other inhibitors?
Yes, this compound is often used in combination with other Bcr-Abl inhibitors, particularly ATP-competitive inhibitors like nilotinib. This combination therapy can be more effective in suppressing Bcr-Abl activity and can help to overcome drug resistance, especially against mutants like T315I that are resistant to many ATP-competitive inhibitors alone.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | - The final concentration of this compound is too high. - The DMSO concentration in the final working solution is too high, causing the compound to come out of solution when diluted in aqueous media. - The cell culture medium components are interacting with this compound. | - Prepare a fresh working solution from your DMSO stock, ensuring it is well-mixed before adding to the culture. - Perform a serial dilution of your this compound stock in pre-warmed cell culture medium, vortexing gently between dilutions. - Ensure the final DMSO concentration is at a non-toxic and soluble level (e.g., ≤ 0.1%). - If precipitation persists, consider using a different formulation, such as one with a small amount of a non-ionic surfactant like Tween-80, though this should be tested for effects on your cells first.[3] |
| No observable effect of this compound on my cells. | - The concentration of this compound is too low. - The cell line is not dependent on Bcr-Abl signaling for survival or proliferation. - The this compound has degraded due to improper storage or handling. - The incubation time is not sufficient to observe an effect. | - Perform a dose-response experiment with a wider range of concentrations, including higher concentrations in the low micromolar range. - Verify that your cell line expresses the Bcr-Abl fusion protein and that its growth is dependent on Bcr-Abl activity. This can be done by Western blotting for the phosphorylated form of Bcr-Abl or its downstream targets (e.g., CrkL). - Use a fresh aliquot of this compound stock solution. Ensure stock solutions are stored properly at -20°C or -80°C. - Extend the incubation time of your experiment (e.g., from 24 hours to 48 or 72 hours). |
| High levels of cell death even at low this compound concentrations. | - The cell line is highly sensitive to this compound. - The this compound concentration is higher than intended due to a calculation error. - Off-target cytotoxic effects are occurring. | - Perform a cytotoxicity assay (e.g., LDH release assay) to determine the toxic concentration range for your specific cell line. - Double-check all calculations for stock and working solution preparations. - While this compound is selective, off-target effects are possible at higher concentrations.[5] Consider using lower concentrations or including control experiments with cell lines that do not express Bcr-Abl to assess non-specific toxicity. |
| Inconsistent results between experiments. | - Variability in cell seeding density. - Inconsistent incubation times. - Variability in this compound working solution preparation. - Passage number of the cell line. | - Ensure consistent cell seeding density across all wells and experiments. - Standardize all incubation times. - Prepare fresh working solutions for each experiment and ensure thorough mixing. - Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Calculate the volume of DMSO required to dissolve the this compound powder to a final concentration of 10 mM. The molecular weight of this compound is 418.37 g/mol .
-
For example, to prepare a 10 mM stock from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 418.37 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 239 µL
-
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations for your experiment.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (add 1 µL of 10 mM stock to 999 µL of medium).
-
Ensure the final concentration of DMSO in the cell culture medium is not cytotoxic (typically ≤ 0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 2: Determining Optimal this compound Concentration using a Dose-Response Curve (MTT Assay)
Materials:
-
Bcr-Abl positive cell line (e.g., K562, Ba/F3 p210)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells, or 20,000-50,000 cells/well for suspension cells) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach (for adherent cells) and resume logarithmic growth.
-
-
Treatment with this compound:
-
Prepare a series of this compound working solutions at 2x the final desired concentrations in complete medium. A typical concentration range to test would be from 0.01 µM to 10 µM (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µM).
-
Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the appropriate this compound working solution or control medium to each well. For suspension cells, add 100 µL of the 2x this compound working solutions directly to the existing 100 µL of cell suspension.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO₂ to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From this curve, you can determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
-
Visualizations
Bcr-Abl Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. GNF 5 | Abl Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. go.drugbank.com [go.drugbank.com]
Technical Support Center: N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide (Rociletinib)
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide, commonly known as Rociletinib (CO-1686), in solution. The following question-and-answer format addresses common issues and provides troubleshooting advice for experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing a stock solution of Rociletinib?
A1: The recommended solvent for preparing stock solutions of Rociletinib is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL being achievable.[1] For optimal stability, it is advised to use fresh, anhydrous DMSO, as moisture can affect the long-term stability of the compound in solution.[1]
Q2: What are the best practices for storing Rociletinib stock solutions?
A2: To ensure the integrity of your Rociletinib stock solution, it is crucial to adhere to the following storage guidelines:
-
Long-term Storage: For long-term storage (up to 1 year), aliquots of the DMSO stock solution should be stored at -80°C.[1]
-
Short-term Storage: For shorter periods (up to 1 month), storage at -20°C is acceptable.[3]
-
Avoid Freeze-Thaw Cycles: It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
Q3: My experimental results are inconsistent. Could the stability of Rociletinib in my aqueous working solution be a factor?
A3: Yes, inconsistent results can be a strong indicator of compound degradation in your aqueous experimental medium (e.g., PBS, cell culture media). Rociletinib's chemical structure contains an amide bond, which is known to be susceptible to hydrolysis. In vivo, Rociletinib is known to undergo rapid amide hydrolysis to its M502 metabolite.[4] This suggests a potential for similar degradation in aqueous buffers, especially over extended incubation times or at non-neutral pH. If you suspect degradation, it is advisable to prepare fresh working solutions immediately before each experiment and minimize the incubation time.
Q4: How stable is Rociletinib in aqueous solutions like PBS or cell culture media?
A4: While specific public data on the half-life of Rociletinib in common laboratory buffers is limited, its known metabolic pathway involves amide hydrolysis.[4] This chemical reaction can occur in aqueous solutions. The rate of hydrolysis is often influenced by pH and temperature. For critical experiments, it is recommended to perform a stability study under your specific experimental conditions (see the protocol below). As a general precaution, aqueous solutions should be made fresh for each experiment and used promptly.
Q5: What are the visual signs of Rociletinib degradation or precipitation in solution?
A5: Rociletinib is insoluble in water.[2] When diluting a DMSO stock solution into an aqueous buffer, it is critical to ensure the final DMSO concentration is low enough to maintain solubility. If the solution appears cloudy, has visible particulates, or a precipitate forms over time, this indicates that the compound is not fully dissolved, which will significantly impact your results. Always visually inspect your solutions before use.
Quantitative Data Summary
The following tables summarize the available quantitative data for Rociletinib solubility and recommended storage conditions.
Table 1: Solubility of Rociletinib
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mg/mL (180.0 mM) | [1] |
| Water | Insoluble (<1 mg/mL) | [2] |
| Ethanol | Insoluble (<1 mg/mL) |
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Reference |
| Solid Powder | -20°C | Up to 3 years | [1] |
| In DMSO | -80°C | Up to 1 year | [1] |
| In DMSO | -20°C | Up to 1 month | [3] |
Experimental Protocols
Protocol: General Stability Assessment of Rociletinib in Aqueous Buffer by HPLC
This protocol provides a general method for researchers to determine the stability of Rociletinib in their specific experimental buffer.
1. Materials:
-
Rociletinib powder
-
Anhydrous DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid
2. Procedure:
-
Prepare a Concentrated Stock Solution: Accurately weigh Rociletinib powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare the Working Solution: Dilute the 10 mM DMSO stock solution into your pre-warmed experimental buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to prevent solubility issues. This is your t=0 sample.
-
Initial Analysis (t=0): Immediately inject an aliquot of the t=0 sample onto the HPLC system.
-
Example HPLC Method:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV, at a wavelength determined by a UV scan of Rociletinib (typically around its λmax).
-
Record the peak area of the parent Rociletinib compound.
-
-
-
Incubation: Incubate the remaining working solution under your experimental conditions (e.g., 37°C).
-
Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and inject it onto the HPLC system.
-
Data Analysis:
-
For each time point, record the peak area of the Rociletinib peak.
-
Calculate the percentage of Rociletinib remaining at each time point relative to the t=0 sample: (% Remaining) = (Peak Area at t=x / Peak Area at t=0) * 100.
-
Plot the % Remaining versus time to determine the stability profile.
-
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key workflows for stability testing and troubleshooting.
Caption: Workflow for assessing Rociletinib stability in aqueous solution.
Caption: Troubleshooting guide for inconsistent experimental results.
Signaling Pathway
Rociletinib is an irreversible inhibitor of the Epidermal Growth factor Receptor (EGFR), with selectivity for mutant forms, including the T790M resistance mutation.
References
GNF-5 In Vivo Efficacy Studies: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GNF-5 in in vivo efficacy studies.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during in vivo experiments with this compound, presented in a question-and-answer format.
Formulation and Administration
-
Question: My this compound formulation is precipitating. How can I improve its solubility for in vivo administration?
-
Answer: this compound has low aqueous solubility. It is crucial to use a suitable vehicle for in vivo dosing. Several formulations have been successfully used. If precipitation occurs, gentle heating and/or sonication can aid dissolution. It is recommended to prepare the formulation fresh on the day of use.[1] Here are some established protocols:
-
-
Question: What is the recommended route of administration and dosing schedule for this compound in mice?
Efficacy and Reproducibility
-
Question: I am not observing the expected anti-tumor efficacy with this compound as a single agent. What could be the reason?
-
Answer: While this compound has shown efficacy as a single agent in some preclinical models, relapses have been observed.[3] Its potency is often significantly enhanced when used in combination with an ATP-competitive Bcr-Abl inhibitor, such as nilotinib.[3] Consider the following:
-
Combination Therapy: The primary utility of this compound is often in combination strategies to overcome resistance to other inhibitors, particularly the T315I "gatekeeper" mutation.[3]
-
Dose Optimization: Ensure that the dose is within the therapeutic window. Doses of 50-100 mg/kg twice daily have been shown to be effective in mice.[1][3]
-
Pharmacokinetics: this compound was developed as an analog of GNF-2 with improved pharmacokinetic properties.[3] However, individual animal model variations can affect drug exposure.
-
-
-
Question: My in vivo results are not consistent across different experiments. What are the potential sources of variability?
-
Answer: Inconsistent results can arise from several factors:
-
Formulation Instability: Ensure the formulation is prepared fresh and is homogenous before each administration.
-
Animal Health and Model Variability: Differences in animal health, age, and the specific tumor model can impact outcomes.
-
Dosing Accuracy: Precise and consistent dosing is critical for reproducible results.
-
-
Resistance and Off-Target Effects
-
Question: Can resistance to this compound develop?
-
Answer: Yes, resistance to this compound can occur. As an allosteric inhibitor that binds to the myristate-binding site of Abl, mutations in this region can confer resistance. For example, the E505K mutation in the myristate site has been shown to render this compound ineffective (IC50 > 10 µM).[1][3]
-
-
Question: Are there known off-target effects of this compound?
-
Answer: this compound is considered a selective inhibitor of Bcr-Abl.[2] However, like any small molecule inhibitor, off-target effects are possible. It is advisable to include appropriate controls in your experiments to monitor for any unexpected toxicities or phenotypes.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / EC50 | Reference |
| Wild-type Bcr-Abl | Biochemical Assay | 220 nM | [2] |
| Wild-type Bcr-Abl transformed cells | Cell Proliferation Assay | 430 nM | [2] |
| E255K mutant Bcr-Abl transformed cells | Cell Proliferation Assay | 580 nM | [2] |
| Myristate site mutant E505K | Biochemical Assay | > 10 µM | [1][3] |
Table 2: In Vivo Dosing and Efficacy of this compound
| Animal Model | This compound Dose | Combination Agent | Outcome | Reference |
| Murine xenograft (p210 Bcr-Abl Ba/F3) | 50-100 mg/kg b.i.d. | None | Efficacious, but relapses observed | [1][3] |
| Murine BMT (p210 Bcr-Abl) | 50 mg/kg b.i.d. | None | Normalized blood counts and spleen size | [3] |
| Murine BMT (T315I Bcr-Abl) | 75 mg/kg b.i.d. | Nilotinib | Improved overall survival | [2] |
Experimental Protocols
In Vivo Xenograft Efficacy Study
-
Cell Culture: Culture Ba/F3 cells expressing p210 Bcr-Abl in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% L-glutamine.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
-
Cell Implantation: Inject 1 x 10^6 Ba/F3-p210 cells intravenously into each mouse.
-
Treatment:
-
Prepare this compound formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) fresh daily.
-
Administer this compound orally at the desired dose (e.g., 50 or 100 mg/kg) twice daily.
-
Include a vehicle control group.
-
-
Monitoring: Monitor tumor burden using bioluminescence imaging if luciferase-expressing cells are used. Monitor animal health and body weight regularly.
-
Endpoint: Euthanize mice when they meet pre-defined endpoint criteria (e.g., tumor size, weight loss, clinical signs of distress). Analyze survival data and tumor growth inhibition.
Bone Marrow Transplantation (BMT) Model
-
Donor Cells: Harvest bone marrow from 5-fluorouracil-treated donor mice.
-
Transduction: Transduce bone marrow cells with a retrovirus encoding Bcr-Abl (e.g., p210 or T315I mutant).
-
Recipient Mice: Irradiate recipient mice to ablate their hematopoietic system.
-
Transplantation: Inject the transduced bone marrow cells intravenously into the recipient mice.
-
Treatment: Begin treatment with this compound (and combination agent, if applicable) as described in the xenograft protocol once leukemia is established (e.g., detectable in peripheral blood).
-
Monitoring: Monitor peripheral blood counts (WBC, RBC, platelets) and spleen size to assess disease progression and response to treatment.
-
Endpoint: Monitor for signs of disease and survival.
Visualizations
Caption: Workflow for a typical this compound in vivo efficacy study.
Caption: Bcr-Abl signaling pathway and points of inhibition.
Caption: A logical approach to troubleshooting this compound in vivo experiments.
References
GNF-5 Technical Support Center: Troubleshooting Precipitation in Aqueous Buffers
Welcome to the technical support center for GNF-5. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments involving this compound, with a specific focus on preventing its precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in my aqueous buffer, but it precipitated out of solution. Why is this happening?
A1: this compound is sparingly soluble in aqueous solutions.[1][2] Direct dissolution in aqueous buffers like PBS or Tris is often unsuccessful and leads to precipitation. The compound is hydrophobic, and its stability in aqueous media is limited. It is highly recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[3][4][5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for this compound is 100% DMSO.[3][4][5] this compound is readily soluble in DMSO at high concentrations.[1][3][5] It is advisable to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]
Q3: How should I prepare my working solutions of this compound in aqueous buffers to avoid precipitation?
A3: To prepare a working solution, you should perform a serial dilution from your high-concentration DMSO stock into your final aqueous buffer. It is critical to add the this compound stock solution to the aqueous buffer while vortexing or mixing to ensure rapid and uniform dispersion. This method helps to prevent localized high concentrations of this compound that can lead to immediate precipitation. The final concentration of DMSO in your experiment should be kept as low as possible, typically below 0.5%, to avoid solvent effects on your experimental system.
Q4: Can I heat or sonicate my this compound solution to help it dissolve?
A4: While gentle warming and sonication can sometimes aid in the dissolution of compounds, care must be taken as excessive heat can degrade this compound. If you encounter precipitation upon dilution, it is generally more effective to optimize your dilution strategy from a high-concentration DMSO stock rather than relying on heating.
Troubleshooting Guide: this compound Precipitation
If you are experiencing this compound precipitation in your experiments, please refer to the following troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution into aqueous buffer | High final concentration of this compound. | Lower the final concentration of this compound in your working solution. |
| High percentage of DMSO stock added to the buffer. | Prepare a more concentrated DMSO stock solution so that a smaller volume is needed for the final dilution, keeping the final DMSO concentration low. | |
| Inadequate mixing during dilution. | Add the this compound stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. | |
| Precipitation over time during the experiment | Saturation of this compound in the aqueous buffer. | Consider the inclusion of a solubilizing agent in your buffer, such as a low concentration of a non-ionic detergent (e.g., Tween-80), if compatible with your assay. |
| Temperature fluctuations. | Maintain a constant temperature throughout your experiment, as solubility can be temperature-dependent. | |
| Precipitate observed in cell culture media | Interaction with media components. | Ensure the final DMSO concentration is minimal. Prepare fresh dilutions of this compound for each experiment. |
| High this compound concentration. | Test a range of this compound concentrations to determine the highest soluble concentration in your specific cell culture medium. |
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 41.84[4] - 84[2] | 100[4][5] - 200.77[2] | Recommended for stock solutions. Use fresh, anhydrous DMSO.[2] |
| Water | Insoluble[1][2] | Insoluble[1][2] | Direct dissolution is not recommended. |
| Ethanol | Insoluble[1] - 20 mg/mL[2] | - | Solubility may vary; DMSO is the preferred solvent. |
| 10% DMSO in Saline with 40% PEG300 and 5% Tween-80 | ≥ 2.5 | ≥ 5.98 | A formulation for in vivo use that may inform in vitro buffer optimization. |
Experimental Protocol: Preparation of this compound Working Solutions for In Vitro Kinase Assays
This protocol provides a detailed methodology for preparing this compound solutions to minimize precipitation in a typical in vitro kinase assay.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous kinase assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl₂)[2]
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM this compound Stock Solution in DMSO:
-
Calculate the mass of this compound required to make a 10 mM solution (Molecular Weight of this compound is 418.37 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex thoroughly until the this compound is completely dissolved. This is your primary stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentrations, it may be necessary to prepare an intermediate dilution of your 10 mM stock in DMSO.
-
-
Prepare the Final Working Solution in Aqueous Buffer:
-
Bring the this compound DMSO stock solution and the aqueous kinase assay buffer to room temperature.
-
Vortex the aqueous buffer.
-
While the buffer is vortexing, add the required volume of the this compound DMSO stock solution dropwise to the buffer. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of the assay buffer. This will result in a final DMSO concentration of 0.1%.
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
-
Use Immediately:
-
It is recommended to use the final working solution immediately for optimal results.[2]
-
Bcr-Abl Signaling Pathway and this compound Inhibition
This compound is an allosteric inhibitor of the Bcr-Abl kinase.[1][3][5] It binds to the myristate-binding pocket of the Abl kinase domain, which is distinct from the ATP-binding site targeted by many other kinase inhibitors.[5][6] This allosteric binding locks the kinase in an inactive conformation, thereby inhibiting its downstream signaling pathways that lead to cell proliferation and survival in Chronic Myeloid Leukemia (CML).
Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.
References
Off-target effects of GNF-5 at high concentrations
This guide provides troubleshooting advice and frequently asked questions regarding the allosteric Bcr-Abl inhibitor, GNF-5, with a focus on addressing potential off-target effects that may arise at high concentrations during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective, non-ATP competitive (allosteric) inhibitor of the Bcr-Abl tyrosine kinase.[1][2] It functions by binding to the myristate-binding pocket of the Abl kinase domain, which is distinct from the ATP-binding site targeted by traditional kinase inhibitors like imatinib.[3] This allosteric mechanism stabilizes an inactive conformation of the kinase. Its primary target is the Bcr-Abl fusion protein, a key driver in Chronic Myeloid Leukemia (CML).
Q2: What is the on-target potency of this compound?
This compound has a reported IC50 (half-maximal inhibitory concentration) of approximately 220 nM against wild-type Bcr-Abl in biochemical assays.[1] In cellular assays using Bcr-Abl transformed cells, it shows potent antiproliferative activity with an EC50 (half-maximal effective concentration) in the range of 430 nM to 580 nM.
Q3: I am observing unexpected toxicity or a phenotype in my experiment when using this compound at high concentrations (e.g., > 2 µM). Could this be an off-target effect?
While this compound is known to be a highly selective inhibitor, using any small molecule at concentrations significantly above its effective dose can lead to off-target effects. Comprehensive public data profiling this compound against a wide panel of kinases is limited. Therefore, if you observe unexpected cellular responses—such as toxicity, morphological changes, or signaling alterations that are inconsistent with Bcr-Abl inhibition—at high concentrations, it is crucial to consider and investigate the possibility of off-target activity.
Q4: How can I design an experiment to determine if my observed phenotype is due to an off-target effect of this compound?
To dissect on-target versus potential off-target effects, a series of control experiments is essential. The goal is to determine if the observed phenotype is specifically linked to the inhibition of Bcr-Abl or to an unintended interaction of the this compound compound itself.
A recommended workflow includes:
-
Confirm with a Dose-Response Curve: Establish if the phenotype is dose-dependent. Off-target effects often require higher concentrations than on-target effects.
-
Use a Structurally Unrelated Inhibitor: Employ an ATP-competitive Bcr-Abl inhibitor (e.g., imatinib or nilotinib) in a parallel experiment. If this second, structurally different inhibitor recapitulates the same phenotype, it is likely an on-target effect of Bcr-Abl inhibition. If the phenotype is unique to this compound, it points towards an off-target effect.
-
Perform a Rescue Experiment: If possible in your system, introduce a mutant version of Bcr-Abl that is resistant to this compound. If the phenotype persists in the presence of the resistant target, it is highly likely to be an off-target effect.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations for this compound against its primary target. Publicly available data on its broader kinome selectivity is limited.
| Target | Inhibitor | IC50 / EC50 | Assay Type |
| Wild-Type Bcr-Abl | This compound | 220 nM | Biochemical (Kinase Assay) |
| wt-Bcr-Abl cells | This compound | 430 nM | Cellular (Anti-proliferative) |
| E255K Bcr-Abl cells | This compound | 580 nM | Cellular (Anti-proliferative) |
Key Experimental Protocols
Protocol 1: Bcr-Abl Kinase Inhibition Assay (Biochemical)
This protocol is based on an ATP/NADH-coupled assay system to measure kinase activity by monitoring ATP depletion.
Materials:
-
Recombinant Bcr-Abl protein
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2
-
Substrate: Abl peptide substrate (e.g., EAIYAAPFAKKK)
-
Reagents: Phosphoenolpyruvate (PEP), Pyruvate Kinase/Lactic Dehydrogenase (PK/LDH) enzyme mix, NADH, ATP
-
This compound compound dilutions
-
96-well microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in each well of a 96-well plate containing:
-
20 mM Tris-HCl (pH 8.0)
-
50 mM NaCl
-
10 mM MgCl2
-
2 mM PEP
-
20 µg Abl peptide substrate
-
160 µM NADH
-
0.16 µM Abl protein
-
PK/LDH enzyme mix (as per manufacturer's recommendation)
-
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 20-30 seconds. The rate of NADH oxidation (decrease in A340) is proportional to the rate of ATP hydrolysis and thus to kinase activity.
-
Calculate the initial velocity of the reaction for each this compound concentration and determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
Protocol 2: Cell Proliferation Assay (Cellular)
This protocol uses a luminescent cell viability assay to measure the anti-proliferative effects of this compound on Bcr-Abl-dependent cells (e.g., Ba/F3.p210).
Materials:
-
Ba/F3 cells expressing Bcr-Abl (e.g., p210)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound dilutions
-
96-well opaque-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed Ba/F3.p210 cells in a 96-well opaque plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Add varying concentrations of this compound to the wells in duplicate or triplicate. Include a DMSO vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture volume).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate-reading luminometer.
-
Calculate the EC50 value by plotting the percentage of viable cells (relative to the DMSO control) against the log of this compound concentration.
Visual Guides
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Caption: Relationship between this compound concentration and target selectivity.
References
GNF-5 formulation for oral administration in mice
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with the oral administration of GNF-5 in mice. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, allosteric inhibitor of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[1][2] Unlike ATP-competitive inhibitors that bind to the kinase domain's active site, this compound binds to the myristoyl pocket of the Abl kinase domain.[2] This induces a conformational change that locks the kinase in an inactive state, thereby inhibiting its downstream signaling pathways that promote cell proliferation and survival.
Q2: What are the recommended vehicles for oral administration of this compound in mice?
Several vehicles can be used to formulate this compound for oral gavage in mice. The choice of vehicle will depend on whether a solution or suspension is desired and the required concentration. Based on supplier recommendations, common formulations include:
-
Suspension: A homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na).[1]
-
Clear Solutions: For clear solutions, a co-solvent system is typically required. Commonly used formulations include:
Q3: What is the reported solubility of this compound in these vehicles?
The reported solubility of this compound varies depending on the vehicle:
-
In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, a clear solution of at least 2.5 mg/mL can be achieved.[3]
-
In 10% DMSO and 90% Corn Oil, a clear solution of at least 2.5 mg/mL is reported.[3]
-
In 10% DMSO and 90% (20% SBE-β-CD in Saline), a clear solution of at least 2.5 mg/mL can be prepared.[3]
-
As a suspension in CMC-Na, a concentration of at least 5 mg/mL can be achieved.[1]
Q4: What are the typical dosages of this compound used in mice?
Reported oral dosages of this compound in mice can range from 50 mg/kg to 100 mg/kg, administered twice daily.[1][3][4] The optimal dosage will depend on the specific mouse model and the therapeutic goals of the study.
Troubleshooting Guides
This section addresses common issues that may arise during the preparation and administration of this compound formulations.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound during formulation preparation. | This compound has limited aqueous solubility. The order of solvent addition or inadequate mixing may lead to precipitation. | When preparing co-solvent formulations, add each solvent sequentially and ensure complete mixing at each step. Gentle warming and/or sonication can aid in dissolution.[3] For suspensions, ensure the this compound is finely ground and thoroughly dispersed in the vehicle. |
| Difficulty in administering the formulation via oral gavage. | The viscosity of the formulation may be too high. The volume being administered is too large for the mouse. | If using a viscous vehicle like PEG300, gentle warming may reduce viscosity. Ensure the total volume administered is within the recommended limits for mice (typically 5-10 mL/kg). |
| Signs of distress in mice after oral gavage (e.g., coughing, fluid from the nose). | Accidental administration into the trachea instead of the esophagus. | This is a critical issue that requires immediate attention. Ensure proper restraint of the mouse to align the head and esophagus. The gavage needle should be inserted gently and without force. If any resistance is met, withdraw and reposition. If signs of distress occur, stop the procedure immediately and monitor the animal closely. |
| Inconsistent experimental results between animals. | Inaccurate dosing due to improper formulation or administration technique. Instability of the this compound formulation. | Ensure the this compound formulation is homogeneous (for suspensions) or fully dissolved (for solutions) before each administration. Use a consistent and gentle oral gavage technique for all animals. Prepare fresh formulations regularly, as the stability of this compound in solution over time may vary. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension in CMC-Na
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Mortar and pestle (optional, for grinding powder)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Volumetric flasks and appropriate glassware
Procedure:
-
Prepare the CMC-Na Vehicle:
-
Weigh the required amount of CMC-Na (e.g., for a 0.5% solution, use 0.5 g of CMC-Na for every 100 mL of water).
-
Slowly add the CMC-Na powder to the sterile water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take some time.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
If the this compound powder is not finely milled, gently grind it using a mortar and pestle to ensure a fine, uniform powder.
-
In a separate container, weigh the this compound powder.
-
Add a small amount of the prepared CMC-Na vehicle to the this compound powder to create a paste.
-
Gradually add the remaining CMC-Na vehicle to the paste while stirring continuously to form a homogeneous suspension.
-
Use a magnetic stirrer to mix the suspension for at least 15-30 minutes to ensure uniform distribution of the drug.
-
-
Administration:
-
Before each administration, ensure the suspension is thoroughly mixed by vortexing or gentle shaking to re-suspend any settled particles.
-
Administer the desired dose to the mice via oral gavage using an appropriate gauge feeding needle.
-
Protocol 2: Preparation of this compound Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare the Vehicle Mixture (example for 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
In a sterile tube, combine the solvents in the following order, vortexing after each addition to ensure a homogeneous mixture:
-
400 µL of PEG300
-
100 µL of DMSO
-
50 µL of Tween-80
-
450 µL of Saline
-
-
-
Prepare the this compound Solution:
-
Weigh the required amount of this compound to achieve the desired final concentration.
-
First, dissolve the this compound powder completely in the DMSO portion of the vehicle. Gentle warming or sonication may be used to aid dissolution.
-
Once the this compound is fully dissolved in DMSO, add the other vehicle components (PEG300, Tween-80, and Saline) sequentially, mixing thoroughly after each addition.
-
-
Administration:
-
Administer the clear solution to the mice via oral gavage.
-
Visualizations
BCR-ABL Signaling Pathway and this compound Inhibition
Caption: Allosteric inhibition of BCR-ABL by this compound blocks downstream pro-survival signaling pathways.
Experimental Workflow for this compound Oral Administration in Mice
Caption: A streamlined workflow for the preparation and oral administration of this compound to mice.
References
GNF-5 Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals using GNF-5. Here you will find troubleshooting tips for unexpected experimental results and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, allosteric inhibitor of the Bcr-Abl kinase.[1][2] Unlike ATP-competitive inhibitors that bind to the kinase domain's ATP-binding pocket, this compound binds to the myristate-binding site on the C-terminal lobe of the Abl kinase domain.[3] This binding induces a conformational change that locks the kinase in an inactive state, preventing its downstream signaling.
Q2: What is the typical IC50 of this compound?
The IC50 of this compound for wild-type Bcr-Abl kinase is approximately 220 nM.[1][2][3] However, the effective concentration in cellular assays (EC50) can vary depending on the cell line and experimental conditions, with reported values around 430 nM for wild-type Bcr-Abl and 580 nM for the E255K mutant.[1]
Q3: Why is this compound often used in combination with other inhibitors?
This compound is frequently used with ATP-binding site inhibitors, such as nilotinib, to overcome drug resistance.[1] This combination is particularly effective against the T315I "gatekeeper" mutation, which confers resistance to many ATP-competitive inhibitors.[1][4] By binding to different sites, the two inhibitors can synergistically suppress the activity of the resistant kinase.
Q4: What are the known off-target effects of this compound?
While this compound is considered selective for Bcr-Abl, some off-target effects have been reported. These include:
-
Inhibition of the PI3K/Akt signaling pathway: In some cancer cell lines, this compound has been shown to decrease the phosphorylation of Akt, leading to the upregulation of p27 and p21.[5]
-
Decreased mitochondrial function: In lung cancer cells, this compound has been observed to decrease mitochondrial function.[6]
-
Anti-inflammatory and anti-diabetic effects: In vivo studies have indicated that this compound may have anti-diabetic, anti-inflammatory, and anti-asthma activities.[7]
Troubleshooting Guide
This guide addresses common unexpected results and provides potential explanations and solutions.
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No or low inhibition of Bcr-Abl activity | 1. This compound degradation: Improper storage or handling. 2. Incorrect concentration: Errors in dilution or calculation. 3. Resistant Bcr-Abl mutant: The cell line may express a mutant form of Bcr-Abl that is less sensitive to allosteric inhibition. | 1. Storage: Store this compound stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Concentration: Verify calculations and ensure accurate pipetting. Prepare fresh dilutions for each experiment. 3. Mutant analysis: Sequence the Bcr-Abl gene in your cell line to check for mutations. |
| Reduced cell viability in Bcr-Abl negative cells | 1. Off-target effects: this compound may be affecting other cellular pathways essential for cell survival. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be causing cytotoxicity. | 1. Off-target investigation: Investigate the effect of this compound on pathways like PI3K/Akt. 2. Solvent control: Include a vehicle-only control in your experiments to assess the effect of the solvent. |
| Inconsistent results between experiments | 1. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses. 2. Reagent variability: Inconsistent quality of reagents, including this compound, media, and serum. | 1. Cell culture practice: Use cells with a low passage number and maintain consistent cell culture conditions. 2. Reagent quality control: Use high-quality reagents and test new batches before use. |
| Paradoxical activation of a signaling pathway | 1. Cellular compensation mechanisms: Cells may activate alternative signaling pathways to compensate for the inhibition of Bcr-Abl. | 1. Pathway analysis: Use techniques like Western blotting or phospho-kinase arrays to investigate the activation state of other relevant signaling pathways. |
Experimental Protocols
Bcr-Abl Kinase Assay (ATP/NADH-coupled)
This assay determines the initial velocity of Abl tyrosine kinase-catalyzed peptide phosphorylation.[1]
Materials:
-
This compound
-
20 mM Tris-HCl, pH 8.0
-
50 mM NaCl
-
10 mM MgCl2
-
2 mM PEP (Phosphoenolpyruvic acid)
-
20 µg Abl peptide substrate (EAIYAAPFAKKK)
-
PK/LDH enzyme mix (pyruvate kinase/lactic dehydrogenase)
-
160 µM NADH
-
0.16 µM Abl enzyme
-
ATP
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, NaCl, MgCl2, PEP, Abl peptide substrate, PK/LDH enzyme mix, and NADH.
-
Add the desired concentration of this compound or vehicle control.
-
Add the Abl enzyme to the mixture.
-
Initiate the reaction by adding ATP.
-
Immediately measure the decrease in absorbance at 340 nm every 20 seconds using a microplate reader. This corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity from the linear phase of the absorbance curve.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell proliferation based on the quantification of ATP, an indicator of metabolically active cells.[1]
Materials:
-
Ba/F3 cells expressing Bcr-Abl
-
RPMI 1640 medium with 10% fetal bovine serum (FBS) and 1% L-glutamine
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed Ba/F3-Bcr-Abl cells in a 96-well plate at a density of 5,000 cells/well.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the EC50 value by plotting the luminescence signal against the log of the this compound concentration.
Visualizations
Caption: Mechanism of action of this compound and its combination with Nilotinib.
Caption: A workflow for troubleshooting unexpected results in this compound experiments.
Caption: Known on-target and potential off-target effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Anti-growth Effects of Imatinib and GNF5 via Regulation of Skp2 in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GNF 5 | Abl Kinase Inhibitors: R&D Systems [rndsystems.com]
- 7. This compound - LKT Labs [lktlabs.com]
Technical Support Center: GNF-5 and Cell Viability Assay Artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential artifacts when using the Bcr-Abl inhibitor, GNF-5, in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, non-ATP competitive allosteric inhibitor of the Bcr-Abl kinase.[1][2] It binds to the myristate-binding pocket of the Abl kinase domain, which is distinct from the ATP-binding site targeted by many other kinase inhibitors.[2] This allosteric inhibition locks the kinase in an inactive conformation. This compound has been shown to decrease mitochondrial function in lung cancer cells.
Q2: Can this compound interfere with standard cell viability assays?
While there is no widespread evidence in the literature of this compound directly causing artifacts, its mechanism of action and chemical properties suggest potential for interference with certain cell viability assays. For example, its effects on mitochondrial function could influence assays that rely on metabolic activity as a readout for viability. It is also a small molecule that could potentially interact with assay reagents, such as luciferase enzymes.[3][4][5]
Q3: Which cell viability assays are most likely to be affected by this compound?
Assays that measure metabolic activity, such as those based on tetrazolium salt reduction (e.g., MTT, MTS, XTT) or ATP levels (e.g., CellTiter-Glo®), may be indirectly affected by this compound's impact on mitochondrial function. Luciferase-based assays could also be susceptible to direct inhibition by this compound, a phenomenon observed with various small molecules.[3][4][5]
Q4: Are there alternative assays that are less prone to interference by compounds like this compound?
Assays that measure cell viability based on different principles, such as membrane integrity (e.g., trypan blue exclusion, propidium iodide staining followed by flow cytometry, or assays measuring the release of cytosolic enzymes like lactate dehydrogenase (LDH)), are good orthogonal methods to confirm results obtained from metabolic or luciferase-based assays.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your experiments.
Issue 1: I'm seeing a greater-than-expected decrease in cell viability with this compound in my MTT/MTS assay.
-
Question: Could the observed effect be an artifact of the assay itself?
-
Answer: It's possible. This compound has been reported to decrease mitochondrial function. Since MTT and MTS assays measure the activity of mitochondrial dehydrogenases, a decrease in signal could reflect reduced metabolic activity rather than solely cell death.
-
Troubleshooting Steps:
-
Confirm with an orthogonal assay: Use a viability assay that measures a different cellular parameter, such as membrane integrity (e.g., Trypan Blue, Propidium Iodide staining, or an LDH assay).
-
Perform a cell-free control: Incubate this compound directly with the MTT or MTS reagent in cell-free media to check for any direct chemical reaction that might reduce the tetrazolium salt. Compounds with reducing properties can cause false-positive results in this type of assay.[6]
-
Microscopic examination: Visually inspect the cells treated with this compound for morphological signs of cell death (e.g., rounding, detachment, membrane blebbing).
-
Issue 2: My luciferase-based viability assay (e.g., CellTiter-Glo®) shows a dose-dependent decrease in signal with this compound, but other assays do not confirm this level of cell death.
-
Question: Could this compound be directly inhibiting the luciferase enzyme?
-
Answer: Yes, direct inhibition of luciferase by small molecules is a known cause of assay artifacts.[3][4][5] This would lead to a decrease in luminescence signal that is independent of cell viability.
-
Troubleshooting Steps:
-
Perform a cell-free luciferase inhibition assay: Add this compound to a solution containing a known amount of ATP and the luciferase reagent. A decrease in luminescence in the presence of this compound would indicate direct enzyme inhibition.
-
Use a different luciferase: If direct inhibition is suspected, consider using a viability assay based on a different luciferase enzyme (e.g., one from a different organism) that may have a different sensitivity profile to small molecules.[5]
-
Validate with a non-luminescent assay: Corroborate your findings with an orthogonal method that does not rely on an enzymatic reporter, such as a crystal violet assay or direct cell counting.
-
Issue 3: I'm observing inconsistent results between different cell viability assays when using this compound.
-
Question: Why are my results not consistent across different viability assays?
-
Answer: Discrepancies between assays often arise because they measure different aspects of cell health. This compound's primary effect might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at certain concentrations. An assay measuring metabolic activity might show a decrease, while an assay measuring membrane integrity in the short term might not.
-
Troubleshooting Steps:
-
Time-course experiment: Perform your viability assays at multiple time points to distinguish between cytostatic and cytotoxic effects.
-
Use multiple assays in parallel: It is best practice to use at least two different viability assays based on distinct principles to confirm any findings with a novel compound.
-
Consider the mechanism of action: this compound is an allosteric inhibitor of Bcr-Abl.[1][2] The downstream effects on cell viability may be cell-type specific and time-dependent.
-
Data Presentation
When troubleshooting potential artifacts, it is crucial to organize your data clearly. Below are template tables to help structure your results from control experiments.
Table 1: Cell-Free Tetrazolium Reduction Assay
| This compound Concentration (µM) | Absorbance (OD) with MTT Reagent (No Cells) | Absorbance (OD) with MTS Reagent (No Cells) |
| 0 (Vehicle Control) | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Cell-Free Luciferase Inhibition Assay
| This compound Concentration (µM) | Luminescence (RLU) with known ATP concentration | % Inhibition |
| 0 (Vehicle Control) | 0% | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 3: Comparison of Viability Assays
| This compound Concentration (µM) | % Viability (MTT Assay) | % Viability (CellTiter-Glo®) | % Viability (Trypan Blue Exclusion) |
| 0 (Vehicle Control) | 100% | 100% | 100% |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Experimental Protocols
Protocol 1: Cell-Free MTT/MTS Assay
-
Prepare a serial dilution of this compound in cell culture medium without cells. Include a vehicle-only control (e.g., DMSO).
-
Add the this compound dilutions to the wells of a 96-well plate.
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time at 37°C.
-
If using MTT, add the solubilizing agent.
-
Read the absorbance at the appropriate wavelength. An increase in absorbance in the presence of this compound indicates direct reduction of the tetrazolium salt.
Protocol 2: Cell-Free Luciferase Inhibition Assay
-
Prepare a standard solution of ATP in the appropriate buffer (refer to your luciferase assay kit manual).
-
Prepare a serial dilution of this compound in the same buffer. Include a vehicle-only control.
-
In a white-walled 96-well plate, add the ATP solution to each well.
-
Add the this compound dilutions to the corresponding wells.
-
Prepare the luciferase reagent according to the manufacturer's protocol.
-
Add the luciferase reagent to all wells.
-
Immediately measure the luminescence using a plate reader. A decrease in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme.
Visualizations
Caption: this compound allosterically inhibits BCR-ABL, affecting downstream signaling.
Caption: A workflow for troubleshooting unexpected this compound viability results.
Caption: A decision tree to diagnose this compound assay artifacts.
References
Technical Support Center: Enhancing the Bioavailability of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable oral bioavailability for our lead compound, a novel benzamide derivative. What are the likely causes?
A1: Low and variable oral bioavailability for poorly soluble compounds often stems from several factors:
-
Poor aqueous solubility: The compound's inability to dissolve in the gastrointestinal fluids limits its absorption.
-
Slow dissolution rate: Even if soluble, the compound may dissolve too slowly to be absorbed effectively as it transits through the GI tract.[1][2]
-
High first-pass metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.
-
Efflux by transporters: The compound may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein.
-
Chemical instability: The compound may degrade in the acidic environment of the stomach or in the presence of digestive enzymes.
Q2: What are the initial steps we should take to improve the bioavailability of our compound?
A2: A stepwise approach is recommended:
-
Physicochemical Characterization: Thoroughly characterize the compound's solubility, permeability (e.g., using a Caco-2 assay), and solid-state properties (crystallinity, polymorphism).
-
Formulation Development: Explore simple formulation strategies to enhance solubility and dissolution.[3][4] This can include particle size reduction (micronization), use of surfactants, or creating amorphous solid dispersions.[1][3][4]
-
In Vitro Dissolution Testing: Conduct dissolution studies under various pH conditions (e.g., simulated gastric and intestinal fluids) to understand how the formulation performs.[5]
-
In Vivo Preclinical Studies: Dose different formulations to an animal model (e.g., rodents) and evaluate the pharmacokinetic profile (Cmax, Tmax, AUC).
Q3: How can we prepare an amorphous solid dispersion of our compound?
A3: An amorphous solid dispersion (ASD) can be prepared by converting the crystalline drug into an amorphous state, typically stabilized by a polymer matrix. Common laboratory-scale methods include:
-
Solvent Evaporation: Dissolve the drug and a suitable polymer (e.g., PVP, HPMC) in a common solvent, then evaporate the solvent under vacuum.
-
Melt Extrusion: Mix the drug and polymer and heat them until they melt, then cool rapidly to form the ASD.
-
Spray Drying: Dissolve the drug and polymer in a solvent and spray the solution into a drying chamber to rapidly remove the solvent.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low Cmax and AUC in rodent PK studies | Poor dissolution in the GI tract. | - Micronize the compound to increase surface area. - Formulate as a solid dispersion or with solubility-enhancing excipients. - Co-administer with a wetting agent or surfactant. |
| High variability in plasma concentrations between animals | Inconsistent wetting and dissolution of the compound. Food effects. | - Use a suspension with a suspending agent and surfactant to ensure uniform dosing. - Ensure consistent fasting or fed state for all animals in the study. |
| Precipitation of the compound in aqueous media during in vitro assays | The compound is a "brick dust" with very low aqueous solubility. | - Use co-solvents (e.g., DMSO, ethanol) in the assay buffer, ensuring the final concentration does not affect the assay performance. - Prepare a stock solution in a suitable organic solvent and add it to the aqueous media with vigorous vortexing. |
| Inconsistent results from in vitro dissolution testing | Inadequate mixing, coning of the powder at the bottom of the vessel. | - Use a validated dissolution apparatus (e.g., USP Apparatus 2) with appropriate agitation speed. - Add a small amount of surfactant to the dissolution medium to improve wetting. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the dissolution rate of different formulations of the compound.
Materials:
-
USP Apparatus 2 (Paddle)
-
Dissolution vessels
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Compound formulations (e.g., pure API, micronized API, solid dispersion)
-
HPLC system for quantification
Procedure:
-
Pre-heat the dissolution medium (SGF or SIF) to 37°C ± 0.5°C.
-
Add 900 mL of the pre-heated medium to each dissolution vessel.
-
Place a known amount of the compound formulation into each vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.
-
Filter the samples immediately.
-
Analyze the concentration of the dissolved compound in each sample by HPLC.
-
Plot the percentage of drug dissolved versus time.
Protocol 2: Preparation of a Micronized Suspension for Oral Dosing
Objective: To prepare a homogenous suspension of the micronized compound for in vivo studies.
Materials:
-
Micronized compound
-
Vehicle (e.g., 0.5% w/v methylcellulose in water)
-
Surfactant (e.g., 0.1% w/v Tween 80)
-
Mortar and pestle or homogenizer
Procedure:
-
Weigh the required amount of micronized compound.
-
In a mortar, add a small amount of the vehicle containing the surfactant to the compound to form a paste.
-
Gradually add the remaining vehicle while triturating or homogenizing until a uniform suspension is formed.
-
Continuously stir the suspension before and during dosing to ensure homogeneity.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of the compound after oral administration.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Dosing formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the compound formulation by oral gavage at a specific dose.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the compound concentration in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| Simple Suspension | 50 | 150 ± 45 | 4 | 980 ± 250 |
| Micronized Suspension | 50 | 450 ± 120 | 2 | 3100 ± 780 |
| Solid Dispersion | 50 | 1200 ± 350 | 1 | 9500 ± 2100 |
Visualizations
Caption: Experimental workflow for improving bioavailability.
Caption: Decision tree for formulation strategy selection.
Caption: Hypothetical signaling pathway for a kinase inhibitor.
References
- 1. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 2. scispace.com [scispace.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
Validation & Comparative
Validating the Allosteric Binding Site of GNF-5 on Bcr-Abl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNF-5, an allosteric inhibitor of the Bcr-Abl kinase, with its alternatives. The content delves into the experimental validation of its unique binding mechanism, presenting supporting data and detailed protocols to aid in research and drug development.
Executive Summary
Gleevec (imatinib) and other ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of Chronic Myeloid Leukemia (CML), which is driven by the constitutively active Bcr-Abl fusion protein. However, the emergence of resistance, particularly through mutations in the ATP-binding site such as the T315I "gatekeeper" mutation, necessitates the development of novel therapeutic strategies. Allosteric inhibitors, which bind to sites other than the active site, offer a promising alternative. This compound, a derivative of GNF-2, is a key example of such an inhibitor, binding to the myristoyl pocket of the Abl kinase domain. This guide details the experimental validation of this allosteric binding site and compares this compound with its predecessor, GNF-2, and a clinically advanced allosteric inhibitor, asciminib (ABL001).
Comparison of Allosteric Bcr-Abl Inhibitors
The following table summarizes the inhibitory activity of this compound and its key alternatives against wild-type and mutant Bcr-Abl.
| Inhibitor | Target Site | Wild-Type Bcr-Abl IC50 (nM) | T315I Mutant Bcr-Abl IC50 (nM) | Other Notable Mutant IC50s (nM) |
| This compound | Myristoyl Pocket | 220[1][2] | ~5000 (in Ba/F3 cells)[3] | E255V: 380 (in Ba/F3 cells)[3] |
| GNF-2 | Myristoyl Pocket | 138 - 273 (in various cell lines)[4][5] | >10,000 | E255V: 268; Y253H: 194 (in Ba/F3 cells)[5] |
| Asciminib (ABL001) | Myristoyl Pocket | 0.5 - 0.8 (Kd) | Active in low nanomolar range | Active against a panel of ATP-site mutations[6][7] |
Experimental Validation of the this compound Allosteric Binding Site
The binding of this compound to the myristoyl pocket of Bcr-Abl has been validated through several key experimental techniques:
Site-Directed Mutagenesis
Site-directed mutagenesis is a crucial technique to confirm the binding site of a ligand. By mutating amino acid residues within the putative binding pocket, researchers can observe a loss of inhibitory activity if the mutated residues are critical for binding.
Experimental Protocol: Site-Directed Mutagenesis of the Bcr-Abl Myristoyl Pocket
-
Primer Design: Design primers containing the desired mutation (e.g., A337N or A344L in the Abl kinase domain). These mutations are located at the entrance and the rear of the myristoyl cleft, respectively.
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the Bcr-Abl expression vector with the mutagenic primers. This process creates a mutated plasmid.
-
Parental DNA Digestion: Digest the parental, non-mutated plasmid with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, which is characteristic of bacterially-derived plasmids, leaving the newly synthesized, unmethylated (mutated) plasmid intact.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.
-
Sequence Verification: Isolate the plasmid DNA from the transformed bacteria and sequence the Bcr-Abl gene to confirm the presence of the desired mutation.
-
Cell Line Transfection: Transfect the mutated Bcr-Abl construct into a suitable cell line, such as the IL-3 dependent Ba/F3 murine pro-B cell line.
-
Proliferation Assay: Culture the transfected cells in the presence of varying concentrations of this compound. Measure cell proliferation using a suitable method, such as an MTT assay. A significant increase in the IC50 value for the mutant cell line compared to the wild-type indicates that the mutated residue is important for this compound binding.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful biophysical technique used to probe protein conformational dynamics and map protein-ligand interactions. The rate of exchange of backbone amide hydrogens with deuterium in the solvent provides information about the solvent accessibility of different regions of the protein. Ligand binding typically protects the binding site from exchange.
Experimental Protocol: HDX-MS Analysis of this compound Binding to Bcr-Abl
-
Protein-Ligand Incubation: Incubate purified Abl kinase domain protein with and without this compound to allow for complex formation.
-
Deuterium Labeling: Initiate the exchange reaction by diluting the protein-ligand complex and the protein alone into a D2O-based buffer for various time points (e.g., 10 seconds to 4 hours).
-
Quenching: Stop the exchange reaction by rapidly lowering the pH and temperature (e.g., to pH 2.5 and 0°C). These conditions significantly slow down the back-exchange of deuterium to hydrogen.
-
Proteolysis: Digest the quenched protein samples with an acid-stable protease, such as pepsin, to generate peptide fragments. This is typically done online with the mass spectrometry analysis.
-
LC-MS Analysis: Separate the peptide fragments using reverse-phase liquid chromatography and analyze them by mass spectrometry. The mass of each peptide is measured to determine the extent of deuterium incorporation.
-
Data Analysis: Compare the deuterium uptake of peptides from the this compound-bound Abl with the unbound Abl. Peptides in the myristoyl-binding pocket are expected to show reduced deuterium uptake in the presence of this compound, confirming this as the binding site. This technique can also reveal allosteric effects, where binding at one site causes conformational changes at a distant site, such as the ATP-binding pocket.
Bcr-Abl Signaling Pathway and Allosteric Inhibition
The Bcr-Abl oncoprotein promotes cell proliferation and survival through the activation of multiple downstream signaling pathways. This compound, by binding to the myristoyl pocket, induces a conformational change in the Abl kinase domain that mimics the autoinhibitory state, thereby preventing the phosphorylation of downstream substrates.
Caption: Bcr-Abl signaling and the mechanism of this compound allosteric inhibition.
Experimental Workflow: Validating this compound Binding Site
The following diagram illustrates the logical flow of experiments to validate the allosteric binding site of this compound on Bcr-Abl.
Caption: Workflow for validating the this compound binding site on Bcr-Abl.
Conclusion
The validation of the allosteric binding site of this compound on Bcr-Abl through techniques like site-directed mutagenesis and HDX-MS provides a solid foundation for the development of non-ATP competitive inhibitors. While this compound itself shows efficacy, particularly in combination with ATP-site inhibitors against resistant mutants, the next-generation allosteric inhibitor asciminib demonstrates significantly improved potency. The data and protocols presented in this guide offer valuable insights for researchers working on overcoming TKI resistance in CML and other kinase-driven cancers. The continued exploration of allosteric inhibition holds great promise for the future of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. assaygenie.com [assaygenie.com]
GNF-5 vs. Imatinib for T315I Mutant Bcr-Abl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GNF-5 and imatinib for the treatment of chronic myeloid leukemia (CML) harboring the T315I "gatekeeper" mutation in the Bcr-Abl kinase. The emergence of the T315I mutation confers resistance to the first-generation tyrosine kinase inhibitor (TKI) imatinib, necessitating the development of alternative therapeutic strategies. This document outlines the mechanisms of action of both compounds, presents comparative experimental data, and provides detailed experimental protocols for key assays.
Executive Summary
Imatinib, an ATP-competitive inhibitor, has revolutionized the treatment of CML by targeting the Bcr-Abl kinase. However, its efficacy is severely compromised by the T315I mutation, which prevents the drug from binding to the ATP-binding pocket of the kinase. In contrast, this compound is an allosteric inhibitor that binds to the myristoyl pocket of the Abl kinase domain, a site distant from the ATP-binding site. This distinct mechanism of action allows this compound to exhibit activity against the T315I mutant, particularly when used in combination with ATP-competitive inhibitors. This guide will delve into the experimental evidence supporting these differences.
Data Presentation
The following table summarizes the in vitro efficacy of this compound and imatinib against the T315I mutant Bcr-Abl, as measured by the half-maximal inhibitory concentration (IC50) in cellular assays.
| Compound | Target | Cell Line | IC50 (µM) | Citation |
| This compound | T315I Bcr-Abl | Ba/F3 | 5 | [1] |
| Imatinib | T315I Bcr-Abl | BaF3-p210-T315I | 15.84 | [2] |
Mechanism of Action
Imatinib functions as a competitive inhibitor of ATP at the catalytic site of the Bcr-Abl kinase.[3][4] By occupying the ATP-binding pocket, imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive leukemic cell proliferation and survival.[4] The T315I mutation, located at the "gatekeeper" residue, introduces a bulky isoleucine residue into the ATP-binding pocket, sterically hindering imatinib's ability to bind and rendering the drug ineffective.[5][6]
This compound , conversely, is an allosteric inhibitor that binds to the myristoyl pocket on the C-terminal lobe of the Abl kinase domain.[7] This binding event induces a conformational change in the kinase, stabilizing an inactive state. Crucially, this mechanism does not rely on direct competition with ATP and is therefore not impeded by the T315I mutation. Research has shown that this compound can act synergistically with ATP-competitive inhibitors to suppress the activity of the T315I mutant.[7][8]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Cellular Proliferation Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound and imatinib on Ba/F3 cells engineered to express the T315I mutant Bcr-Abl.
1. Cell Culture:
- Culture Ba/F3-T315I cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Cells are grown in the absence of IL-3 to ensure dependence on Bcr-Abl activity for survival and proliferation.
2. Assay Procedure:
- Harvest exponentially growing Ba/F3-T315I cells and determine cell viability and count using a hemocytometer and trypan blue exclusion.
- Seed the cells into 96-well microplates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
- Prepare serial dilutions of this compound and imatinib in culture medium.
- Add the diluted compounds to the appropriate wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
- Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
3. Data Acquisition and Analysis:
- After the incubation period, assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
- Measure the luminescence using a microplate reader.
- Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
- Plot the percentage of viability against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Bcr-Abl Autophosphorylation Assay (Western Blot)
This protocol is used to assess the direct inhibitory effect of the compounds on the kinase activity of Bcr-Abl by measuring its autophosphorylation status.
1. Cell Treatment and Lysis:
- Seed Ba/F3-T315I cells in 6-well plates at a density that allows for sufficient protein extraction.
- Treat the cells with various concentrations of this compound or imatinib for a defined period (e.g., 2-4 hours).
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantify the protein concentration of the lysates using a BCA protein assay.
2. Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated Bcr-Abl (e.g., anti-phospho-Abl Tyr245) overnight at 4°C.
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Bcr-Abl or a housekeeping protein like GAPDH.
3. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the intensity of the phosphorylated Bcr-Abl band to the total Bcr-Abl or housekeeping protein band.
- Compare the levels of phosphorylated Bcr-Abl in treated cells to untreated controls to determine the inhibitory effect of the compounds.
References
- 1. apexbt.com [apexbt.com]
- 2. A Small Molecule Inhibitor, OGP46, Is Effective against Imatinib-Resistant BCR-ABL Mutations via the BCR-ABL/JAK-STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imatinib - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Bcr-Abl and Imatinib (STI571 or Gleevec) - Proteopedia, life in 3D [proteopedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. GNF 5 | Abl Kinase | Tocris Bioscience [tocris.com]
- 8. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: GNF-5's Allosteric Advantage in Bcr-Abl Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the allosteric inhibitor GNF-5 with ATP-competitive inhibitors of the Bcr-Abl kinase. Through a detailed structural and functional analysis, we illuminate the unique mechanism of this compound and its potential to overcome the challenge of drug resistance in chronic myeloid leukemia (CML).
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the molecular driver of CML. While ATP-competitive inhibitors like imatinib, nilotinib, and dasatinib have revolutionized CML treatment, the emergence of resistance mutations, particularly the "gatekeeper" T315I mutation, remains a significant clinical hurdle. This compound represents a paradigm shift in Bcr-Abl inhibition by targeting an allosteric site—the myristate binding pocket—leading to a distinct mechanism of action and offering a promising strategy to combat resistance.
Quantitative Comparison of Bcr-Abl Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to first and second-generation ATP-competitive inhibitors against wild-type Bcr-Abl.
| Inhibitor | Type | Target Site | IC50 (nM) against wild-type Bcr-Abl |
| This compound | Allosteric | Myristate Binding Pocket | 220[1][2] |
| Imatinib | ATP-competitive | ATP-binding site | 100–500[3] |
| Nilotinib | ATP-competitive | ATP-binding site | 10–25[3] |
| Dasatinib | ATP-competitive | ATP-binding site | <1 |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
Structural Insights from the GNF-2/Imatinib/Abl Ternary Complex
The crystal structure of the Abl kinase domain in a ternary complex with the this compound analog, GNF-2, and imatinib (PDB ID: 3K5V) provides critical insights into the allosteric mechanism of inhibition.[4] GNF-2 binds to the myristate binding pocket located on the C-lobe of the kinase domain, approximately 30 Å away from the ATP-binding site where imatinib binds.[5] This binding event induces a conformational change that stabilizes the inactive state of the kinase, thereby inhibiting its activity.[6][7]
The binding of GNF-2 to the myristoyl pocket mimics the natural regulatory mechanism of the c-Abl protein, where the binding of a myristoyl group to this site maintains the kinase in an inactive conformation.[6] This allosteric inhibition is a key differentiator from ATP-competitive inhibitors, which directly block the ATP binding site. The combination of an allosteric inhibitor like this compound with an ATP-competitive inhibitor has been shown to be effective against the resistant T315I mutant, highlighting the potential of this dual-targeting strategy.[7]
Bcr-Abl Signaling and Inhibition
The diagram below illustrates the Bcr-Abl signaling pathway and the distinct mechanisms of action of ATP-competitive and allosteric inhibitors.
Caption: Bcr-Abl signaling pathway and inhibitor action.
Experimental Workflow for Structural and Functional Analysis
The following diagram outlines a typical workflow for the structural and functional characterization of a Bcr-Abl inhibitor like this compound.
References
- 1. Mechanisms of transformation by the BCR-ABL oncogene: new perspectives in the post-imatinib era. [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The New England Journal of Medicine - Wikipedia [en.wikipedia.org]
- 5. PDBe Connect Pages [ebi.ac.uk]
- 6. rcsb.org [rcsb.org]
- 7. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
GNF-5: A Foundational Allosteric Inhibitor for Benchmarking Novel Cancer Therapeutics
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of targeted cancer therapy, the development of allosteric inhibitors represents a paradigm shift in overcoming resistance to traditional ATP-competitive drugs. GNF-5, a pioneering non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase, has served as a critical reference compound for the development of a new generation of therapeutics for Chronic Myeloid Leukemia (CML). This guide provides a comprehensive comparison of this compound with its successor, asciminib (ABL001), and other novel allosteric inhibitors, supported by experimental data and detailed protocols for researchers in the field.
Performance Comparison: this compound vs. Novel Allosteric Inhibitors
This compound functions by binding to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[1] This mechanism of action is distinct from ATP-competitive inhibitors, which target the highly conserved ATP-binding site and are often susceptible to resistance mutations.
Asciminib (ABL001), a more recent and clinically approved allosteric inhibitor, shares the same binding site as this compound but exhibits significantly improved potency and drug-like properties.[2] This has led to its successful clinical development and establishment as a key therapeutic option for CML patients, including those with mutations conferring resistance to ATP-competitive tyrosine kinase inhibitors (TKIs).
The following table summarizes the inhibitory activity (IC50) of this compound and asciminib against wild-type Bcr-Abl and various clinically relevant mutants.
| Compound | Bcr-Abl Target | IC50 (nM) | Reference |
| This compound | Wild-type | 220 | [3] |
| This compound | T315I | >10,000 | [3] |
| Asciminib (ABL001) | Wild-type | 0.5 - 0.8 | [4] |
| Asciminib (ABL001) | T315I | < 30 | [3] |
| Asciminib (ABL001) | G250E | < 30 | [3] |
| Asciminib (ABL001) | Y253H | < 30 | [3] |
| Asciminib (ABL001) | E255V | < 30 | [3] |
| Asciminib (ABL001) | F359C/I/V | >2500 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel allosteric inhibitors against reference compounds like this compound.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Peptide substrate (e.g., Abltide)
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compounds (e.g., this compound, asciminib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 5 µL of the compound dilutions.
-
Add 10 µL of a solution containing the Bcr-Abl enzyme and peptide substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of inhibitor compounds on the proliferation of CML cell lines.
Materials:
-
CML cell lines (e.g., K562, Ba/F3 p210)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blot Analysis of Bcr-Abl Signaling
This method is used to detect the phosphorylation status of Bcr-Abl and its downstream signaling proteins.
Materials:
-
CML cells treated with inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl (Tyr245), anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate the Bcr-Abl signaling pathway and a typical experimental workflow for comparing allosteric inhibitors.
References
Unveiling the Cellular Impact of GNF-5: A Comparative Guide to Phenotypic Screening
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cellular effects of GNF-5, an allosteric inhibitor of the Bcr-Abl kinase. Through a detailed examination of experimental data and methodologies, this document aims to be a comprehensive resource for understanding the phenotypic consequences of this compound and its alternatives.
This compound is a selective, non-ATP competitive allosteric inhibitor of the Bcr-Abl oncoprotein, a key driver in Chronic Myeloid Leukemia (CML).[1] Unlike traditional ATP-competitive inhibitors, this compound binds to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[1] This distinct mechanism of action offers a promising strategy to overcome resistance to conventional tyrosine kinase inhibitors (TKIs), particularly the challenging T315I "gatekeeper" mutation. This guide will delve into the phenotypic screening methods used to confirm these cellular effects, comparing this compound with other Bcr-Abl inhibitors.
Comparative Analysis of this compound and Alternative Inhibitors
To contextualize the cellular effects of this compound, it is essential to compare its performance against other Bcr-Abl inhibitors. This includes the first-generation ATP-competitive inhibitor imatinib, the second-generation inhibitor nilotinib, and another allosteric inhibitor, asciminib (ABL-001).
| Inhibitor | Type | Target | IC50 (Wild-Type Bcr-Abl) | Activity against T315I Mutant | Key Cellular Effects |
| This compound | Allosteric | Myristoyl pocket of Abl | ~220 nM | Synergistic with ATP-competitive inhibitors | Induces apoptosis, inhibits proliferation of Bcr-Abl positive cells.[1] |
| Imatinib | ATP-Competitive | ATP-binding site of Abl | ~250-500 nM | Inactive | Induces G1 cell cycle arrest and apoptosis in Bcr-Abl expressing cells. |
| Nilotinib | ATP-Competitive | ATP-binding site of Abl | ~20-30 nM | Inactive | More potent than imatinib in inducing apoptosis and inhibiting proliferation. |
| Asciminib (ABL-001) | Allosteric | Myristoyl pocket of Abl | ~0.5-1.0 nM | Active as a single agent and synergistic with ATP-competitive inhibitors.[2] | Similar to this compound, inhibits proliferation and induces apoptosis.[1][2] |
Phenotypic Screening Protocols
Phenotypic screening is a powerful approach to characterize the cellular consequences of drug treatment without preconceived notions about the mechanism of action. High-content screening (HCS) is a particularly valuable method for assessing multiple phenotypic changes simultaneously.
High-Content Screening for Bcr-Abl Inhibitor-Induced Apoptosis and Cell Cycle Arrest
This protocol outlines a typical high-content screening workflow to assess the effects of this compound and other inhibitors on cell health and cell cycle progression in Bcr-Abl positive cell lines (e.g., K-562).
Materials:
-
Bcr-Abl positive cell line (e.g., K-562)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
384-well clear-bottom imaging plates
-
This compound and other test compounds
-
Fluorescent dyes:
-
Hoechst 33342 (for nuclear staining)
-
Propidium Iodide (PI) or similar viability dye (to identify dead cells)
-
Cell-permeable dye for mitochondrial membrane potential (e.g., TMRM)
-
Antibody against a cell cycle marker (e.g., anti-Phospho-Histone H3) with a fluorescently labeled secondary antibody.
-
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed K-562 cells into 384-well plates at a density that ensures they are in the exponential growth phase at the time of analysis.
-
Compound Treatment: Add this compound and other inhibitors at various concentrations to the wells. Include a DMSO control.
-
Incubation: Incubate the plates for a predetermined time course (e.g., 24, 48, 72 hours).
-
Staining:
-
Add the viability dye and Hoechst 33342 to the live cells and incubate.
-
For cell cycle analysis, fix the cells, permeabilize them, and then stain with the anti-Phospho-Histone H3 antibody followed by the secondary antibody and Hoechst 33342.
-
-
Imaging: Acquire images using a high-content imaging system. Use appropriate filter sets for each fluorescent dye.
-
Image Analysis: Use image analysis software to automatically identify and segment individual cells based on the nuclear stain. Quantify various cellular features, including:
-
Cell Count and Viability: Total number of cells (from Hoechst) and the percentage of dead cells (PI positive).
-
Apoptosis: Nuclear condensation and fragmentation (from Hoechst morphology), and loss of mitochondrial membrane potential (TMRM intensity).
-
Cell Cycle Analysis: Percentage of cells in different phases of the cell cycle based on DNA content (integrated Hoechst intensity) and the percentage of mitotic cells (Phospho-Histone H3 positive).
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
References
A Head-to-Head Comparison of Allosteric ABL Kinase Inhibitors: GNF-5 and Asciminib
In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), the development of allosteric inhibitors targeting the BCR-ABL kinase has marked a significant advancement. This guide provides a detailed side-by-side comparison of GNF-5, an early pioneering tool compound, and asciminib (Scemblix®), a clinically approved, potent successor. This comparison is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to understand the evolution and distinct properties of these two molecules.
Mechanism of Action and Binding Site
Both this compound and asciminib are allosteric inhibitors that bind to the myristoyl pocket of the ABL kinase domain.[1][2][3] This binding mode is distinct from traditional ATP-competitive tyrosine kinase inhibitors (TKIs). Under normal physiological conditions, the binding of a myristoyl group to this pocket induces a conformational change that maintains the kinase in an inactive state.[1][4] The BCR-ABL1 fusion protein, characteristic of CML, lacks this N-terminal myristoylated segment, leading to constitutive kinase activation.[2][4] this compound and asciminib mimic the action of the myristoyl group, restoring the natural autoinhibitory conformation and thereby suppressing kinase activity.[2][4]
Asciminib is specifically classified as a "Specifically Targeting the ABL Myristoyl Pocket" (STAMP) inhibitor.[1][5][6] This novel mechanism of action allows asciminib to be effective against wild-type BCR-ABL and also against many mutations in the ATP-binding site that confer resistance to traditional TKIs.[2][6][7]
Biochemical and Cellular Activity
Asciminib represents a significant leap in potency from its precursor, this compound. While this compound demonstrated micromolar potency, asciminib exhibits low nanomolar inhibitory activity.[8] This enhanced potency translates to greater efficacy in cellular and in vivo models.
| Parameter | This compound | Asciminib (ABL001) |
| Potency | Micromolar range | Low nanomolar range[8] |
| Clinical Status | Preclinical tool compound[3][8] | FDA-approved for CML[1][4][9] |
| T315I Mutant Activity | Less effective | Active against T315I mutation[1][6] |
Resistance Profiles
Resistance to allosteric inhibitors can emerge through mutations within the myristoyl binding pocket. For this compound and its analogue GNF-2, mutations at residues such as A337, A344, and P465 have been identified as conferring resistance.[10] Similarly, resistance to asciminib has been observed clinically and in vitro, often involving mutations in the myristoyl pocket.[8][11] However, a key advantage of allosteric inhibitors is that these resistance mutations are often sensitive to ATP-competitive TKIs.[2] This provides a rationale for combination therapies to overcome resistance.[2][10]
Mechanisms of asciminib resistance have been categorized into two main types: upregulation of the ABCG2 efflux pump leading to reduced intracellular drug concentration, and the emergence of mutations in the BCR-ABL1 kinase domain, particularly at the myristoyl-binding site.[8]
Signaling Pathway and Inhibitor Action
The following diagram illustrates the BCR-ABL signaling pathway and the distinct binding sites of ATP-competitive TKIs and the allosteric inhibitors this compound and asciminib.
Caption: BCR-ABL signaling and inhibitor binding sites.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of kinase inhibitors. Below are generalized methodologies for key assays used to characterize compounds like this compound and asciminib.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
Objective: To determine the IC50 value of the inhibitor against purified BCR-ABL kinase.
General Protocol:
-
Reagents: Purified recombinant BCR-ABL kinase, biotinylated peptide substrate, ATP, and the test inhibitor (this compound or asciminib) at various concentrations.
-
Procedure: a. The kinase, substrate, and inhibitor are incubated together in an appropriate buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as LanthaScreen™ Eu-anti-phosphotyrosine antibody detection.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated using a non-linear regression curve fit.
Cell Proliferation Assay (Cellular)
This assay measures the effect of the inhibitor on the growth and viability of CML cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the inhibitor in a BCR-ABL-dependent cell line (e.g., K562).
General Protocol:
-
Cell Line: A CML cell line expressing BCR-ABL (e.g., K562).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are treated with a serial dilution of the test inhibitor. c. After a 72-hour incubation period, cell viability is assessed using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Luminescence is measured, and the percentage of growth inhibition is calculated relative to untreated control cells. The GI50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis
This technique is used to detect changes in protein phosphorylation, confirming the on-target effect of the inhibitor within the cell.
Objective: To assess the inhibition of BCR-ABL autophosphorylation and the phosphorylation of downstream targets like STAT5.
General Protocol:
-
Cell Treatment: CML cells are treated with the inhibitor at various concentrations for a specific duration (e.g., 2-4 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated BCR-ABL (p-ABL), total ABL, phosphorylated STAT5 (p-STAT5), and total STAT5. A loading control like β-actin is also used.
-
Detection: The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of ABL kinase inhibitors.
Caption: Preclinical workflow for ABL kinase inhibitors.
Conclusion
The journey from this compound to asciminib illustrates a classic example of successful drug development, where an initial tool compound with a novel mechanism of action is optimized to yield a highly potent and clinically effective therapeutic. Asciminib's enhanced potency, activity against the T315I mutation, and manageable safety profile have established it as a valuable treatment option for patients with CML. The distinct allosteric mechanism of both compounds provides a powerful strategy to overcome resistance to traditional ATP-competitive TKIs and highlights the importance of targeting alternative regulatory sites on kinases for cancer therapy.
References
- 1. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cancernetwork.com [cancernetwork.com]
- 7. the-specificity-of-asciminib-a-potential-treatment-for-chronic-myeloid-leukemia-as-a-myristate-pocket-binding-abl-inhibitor-and-analysis-of-its-interactions-with-mutant-forms-of-bcr-abl1-kinase - Ask this paper | Bohrium [bohrium.com]
- 8. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor Asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA grants accelerated approval to asciminib for newly diagnosed chronic myeloid leukaemia - ecancer [ecancer.org]
- 10. Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
Reproducibility of GNF-5-Induced Apoptosis in Leukemia Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the allosteric Bcr-Abl inhibitor, GNF-5, focusing on its ability to induce apoptosis in leukemia cells. Its performance is compared with other prominent Bcr-Abl tyrosine kinase inhibitors (TKIs), including imatinib, dasatinib, and ponatinib. This document synthesizes available experimental data to offer an objective overview for research and drug development purposes.
Executive Summary
This compound is a selective, non-ATP competitive inhibitor of the Bcr-Abl kinase, a key driver in Chronic Myeloid Leukemia (CML). While it demonstrates efficacy in inducing apoptosis in Bcr-Abl positive leukemia cell lines, its potency varies when compared to other TKIs. This guide presents a compilation of inhibitory concentrations (IC50) and details the underlying signaling pathways and experimental methodologies to assess its apoptotic effects.
Comparative Efficacy of Bcr-Abl Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and other TKIs in various CML cell lines. Lower values indicate higher potency.
| Cell Line | This compound (µM) | Imatinib (µM) | Dasatinib (nM) | Ponatinib (nM) |
| K562 | ~1.0 | 0.2 - 0.5 | 0.5 - 1.0 | 0.6 |
| KU812 | ~1.0 | 0.1 - 0.4 | 0.4 - 0.8 | 0.5 |
| KCL22 | ~1.0 | 0.8 - 1.2 | 0.6 - 1.2 | 0.7 |
Note: Data is compiled from multiple sources and variations may arise from different experimental conditions.
Mechanism of Action: Bcr-Abl Signaling and Apoptosis Induction
This compound functions as an allosteric inhibitor, binding to the myristoyl pocket of the Abl kinase domain. This is a distinct mechanism from ATP-competitive inhibitors like imatinib, dasatinib, and ponatinib. Inhibition of Bcr-Abl's constitutive kinase activity by these drugs triggers the intrinsic apoptotic pathway.
Bcr-Abl Downstream Signaling Pathway
The following diagram illustrates the key signaling pathways downstream of Bcr-Abl that are implicated in cell proliferation and survival. Inhibition of Bcr-Abl by agents like this compound leads to the downregulation of these pro-survival signals, ultimately culminating in apoptosis.
Experimental Protocols
Reproducibility of apoptosis induction can be assessed using the following standardized protocols.
Cell Viability and Apoptosis Assay via Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Plate leukemia cells (e.g., K562, KU812, KCL22) at a density of 1 x 10^6 cells/mL. Treat with desired concentrations of this compound or other TKIs for 24, 48, or 72 hours. Include an untreated control.
-
Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes. Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Viable cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Methodology:
-
Cell Lysis: Following treatment with this compound or other TKIs, lyse the cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric).
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm for the colorimetric assay or the fluorescence at an excitation/emission of 380/460 nm for the fluorometric assay. The signal is proportional to the caspase-3 activity.
Western Blot Analysis of Bcr-Abl Downstream Signaling
This technique is used to detect changes in the phosphorylation status of key proteins in the Bcr-Abl signaling pathway following treatment with this compound.
Methodology:
-
Protein Extraction: After treatment, lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of Bcr-Abl downstream targets (e.g., p-STAT5, STAT5, p-CrkL, CrkL, p-AKT, AKT).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a valuable tool for studying Bcr-Abl signaling and inducing apoptosis in leukemia cells through its unique allosteric mechanism. While it may exhibit a higher IC50 compared to some ATP-competitive inhibitors, its distinct binding site could be advantageous in overcoming certain resistance mutations. The provided protocols offer a standardized framework for researchers to reproducibly evaluate and compare the apoptotic effects of this compound and other TKIs, thereby aiding in the development of more effective leukemia therapies.
Safety Operating Guide
Essential Guide to the Safe Disposal of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide, a complex synthetic compound. While a specific Safety Data Sheet (SDS) for this novel compound is not publicly available, this guide synthesizes safety and disposal information from related chemical families, including benzamide and pyrimidine derivatives, to establish a robust and cautious disposal protocol.
I. Understanding the Chemical Profile
N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide is a multifaceted organic molecule. Its structure suggests that it may share properties with its constituent chemical groups:
-
Benzamide: Generally considered a moderately hazardous crystalline powder.[1] Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1][2]
-
Pyrimidine: A heterocyclic aromatic organic compound. The biological importance of pyrimidines suggests that their derivatives should be handled with care, assuming potential biological activity.
-
Trifluoromethoxy Group: This functional group is noted for its presence in some pharmaceuticals.[3]
Given the combination of these structures, the compound should be treated as a potentially hazardous substance.
II. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate personal protective equipment.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended. | Minimizes inhalation of any dust or vapors. |
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid generating dust.
III. Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide.
Figure 1: A workflow diagram illustrating the key stages of chemical waste disposal.
-
Personal Protective Equipment (PPE): Before handling the chemical, put on all required PPE as detailed in Table 1.
-
Waste Container Selection:
-
Choose a waste container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for solid chemical waste.[1]
-
The container must have a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide"
-
The primary hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation" - based on related compounds).[4][5]
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Waste Segregation:
-
This compound should be disposed of as solid organic chemical waste.
-
Do not mix this waste with other waste streams, such as halogenated solvents, aqueous waste, or sharps.
-
Keep away from strong oxidizing agents and strong bases, which are potential incompatibilities for benzamide derivatives.[2]
-
-
Transferring the Waste:
-
Carefully transfer the solid waste into the designated, labeled container.
-
Use a scoop or spatula to avoid direct contact.
-
Minimize the generation of dust.
-
If the compound is in solution, it should be collected in a designated liquid organic waste container.
-
-
Decontamination of Empty Containers:
-
Original containers of the chemical must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate should be collected and disposed of as hazardous liquid waste.
-
After rinsing, the container can be disposed of as non-hazardous solid waste, or as directed by your institution's safety office. Puncturing the container can prevent its reuse.[1]
-
-
Storage of Waste:
-
Securely close the hazardous waste container.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from heat, ignition sources, and incompatible materials.[1]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.[1]
-
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Control and Clean-up:
-
For small spills, and only if you are trained to do so, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.
-
Wear all necessary PPE during cleanup.
-
Sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Seek Medical Attention:
-
If inhaled: Move to fresh air.
-
If on skin: Wash off immediately with plenty of water for at least 15 minutes.[2]
-
If in eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2][4]
-
If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
-
V. Conclusion
The responsible and informed disposal of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide is a critical component of laboratory safety. By adhering to these procedural guidelines, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EH&S department for any additional requirements.
References
Essential Safety and Handling Protocols for N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to minimize risk and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate exposure risks. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes and airborne particles. |
| Skin | Chemical-Resistant Gloves (Nitrile or Neoprene) | Double-gloving is recommended, especially during weighing and dissolution. Change gloves immediately if contaminated. |
| Lab Coat | A fully buttoned lab coat should be worn to protect skin and personal clothing. | |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling of the solid compound and solutions should be performed in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure. |
| Respirator (N95 or higher) | A respirator may be necessary for operations with a high potential for aerosol generation, such as when handling large quantities or during sonication. |
Safe Handling and Disposal Workflow
Adherence to a standardized workflow for handling and disposal is crucial for maintaining a safe laboratory environment. The following diagram outlines the key steps for the safe handling of N-(2-hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)-4-pyrimidinyl)benzamide.
Caption: Workflow for Safe Handling and Disposal.
Disclaimer: The information provided is based on general safety principles for handling similar chemical compounds. It is essential to consult with your institution's Environmental Health and Safety (EHS) department and to review any available safety data for this specific compound before handling. Always perform a risk assessment for your specific experimental procedures.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
